Product packaging for 6-Chloropyridine-2,3-diamine(Cat. No.:CAS No. 40851-95-4)

6-Chloropyridine-2,3-diamine

Cat. No.: B1313204
CAS No.: 40851-95-4
M. Wt: 143.57 g/mol
InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloropyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1313204 6-Chloropyridine-2,3-diamine CAS No. 40851-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRYIILFUVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442644
Record name 6-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-95-4
Record name 6-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloropyridine-2,3-diamine CAS number 40851-95-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloropyridine-2,3-diamine (CAS: 40851-95-4)

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

This compound is a substituted pyridine with a unique structure that makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 40851-95-4[2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance White to brown to dark purple powder/crystal[1][3]
Melting Point 131-136 °C[1][2][3]
Boiling Point 360.2 ± 37.0 °C (Predicted)[3]
Density 1.447 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.69 ± 0.50 (Predicted)[3]
Storage Conditions 2-8°C[1][2][3]

Table 2: Spectroscopic Data Summary Note: Detailed public spectroscopic data for this compound is limited. The following represents typical expected characteristics based on its structure.

SpectroscopyFeatureExpected Characteristics
¹H NMR Aromatic ProtonsSignals in the aromatic region (δ 6.0-8.0 ppm).
Amine ProtonsBroad signals corresponding to two NH₂ groups.
¹³C NMR Aromatic CarbonsFive distinct signals in the aromatic region.
IR Spectroscopy N-H StretchStrong, sharp bands around 3300-3500 cm⁻¹ (asymmetric and symmetric).[4]
Aromatic C-H StretchMedium intensity bands around 3000-3100 cm⁻¹.[4]
N-H BendStrong scissoring band around 1620 cm⁻¹.[4]
C=C, C=N StretchStrong ring stretching bands around 1470-1580 cm⁻¹.[4]
C-N StretchStrong band for the aromatic amine around 1310 cm⁻¹.[4]
Mass Spectrometry Molecular Ion Peak[M]⁺ at m/z ≈ 143.57.
Isotopic PatternPresence of a chlorine atom confirmed by the [M+2]⁺ peak in an approximate 3:1 ratio to the [M]⁺ peak.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a nitro-substituted precursor.

Synthesis Workflow

G cluster_0 Synthesis of this compound A 6-Chloro-2-nitropyridin-3-amine (Starting Material) D Reaction Mixture A->D B Raney Nickel (Catalyst) Methanol (Solvent) B->D C Hydrogen Atmosphere Room Temperature, 24h C->D E Filtration to remove catalyst D->E F Vacuum Concentration of Filtrate E->F G This compound (Final Product, Pale White Solid) F->G

Caption: Synthesis route for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a documented synthesis method.[3]

  • Reaction Setup: In a suitable reaction vessel, suspend 6-Chloro-2-nitropyridin-3-amine (1.0 eq.) and Raney Nickel catalyst in methanol.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up: Upon completion of the reaction, remove the Raney Nickel catalyst by filtration.

  • Isolation: Concentrate the filtrate under vacuum to yield the final product, this compound, as a pale white solid.[3] The product identity can be confirmed by ESI-MS, looking for m/z: 144.05 [M+H]⁺.[3]

Experimental Protocol: General Spectroscopic Analysis

The following provides a general methodology for acquiring spectroscopic data for compounds like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[4][5]

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.[4]

    • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet.[4]

    • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4][5] Co-add 16-32 scans to improve the signal-to-noise ratio and subtract a background spectrum.[4][5]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion or through a gas chromatograph (GC-MS).[4][5]

    • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[4][5]

    • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.[4] Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.[4]

Applications and Biological Relevance

This compound is a versatile building block primarily utilized for its ability to be incorporated into larger, more complex molecules with desired biological activities.[1]

Overview of Applications

G cluster_0 Core Compound cluster_1 Key Application Areas A This compound B Pharmaceutical Development Anti-cancer Agents Anti-inflammatory Agents Antibacterial Agents A->B C Agrochemical Industry Herbicides Pesticides / Fungicides A->C D Biochemical Research Enzyme Inhibition Studies Receptor Binding Assays A->D E Material Science Advanced Polymers Specialty Coatings A->E

Caption: Key application areas for this compound.

  • Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][3][6] Its structure is particularly useful for developing anti-cancer and anti-inflammatory agents.[1] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are critical in oncology.[7]

  • Agrochemicals: It is used in the formulation of herbicides and pesticides.[1][6] Its ability to inhibit specific biological pathways makes it a potent candidate for developing effective and environmentally friendly crop protection agents.[1]

  • Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which helps in understanding fundamental biological processes.[1][6]

  • Material Science: The unique chemical properties of this compound also lend it to applications in the development of advanced materials like polymers and coatings.[6]

Chemical Reactivity and Logical Workflow

The reactivity of the 6-chloropyridine scaffold is well-documented. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr), making it a key site for molecular modification.[8] The two adjacent amino groups offer further sites for derivatization or for forming heterocyclic ring systems.

General Research and Development Workflow

G cluster_0 R&D Workflow A Synthesis & Purification of this compound B Structural Characterization (NMR, MS, IR) A->B C Chemical Derivatization (e.g., SNAr, Condensation) B->C D Library of Novel Compounds C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: General workflow for drug discovery using the title compound.

This workflow illustrates how a foundational building block like this compound is utilized in a typical drug discovery or agrochemical development pipeline. After synthesis and rigorous characterization, it undergoes various chemical reactions to create a library of new molecules, which are then screened for biological activity to identify promising new candidates for development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 6-Chloropyridine-2,3-diamine

The synthesis of this compound can be effectively achieved through a two-step process commencing from 2,6-dichloro-3-nitropyridine. The initial step involves a selective nucleophilic aromatic substitution to introduce an amino group, followed by the reduction of the nitro functionality to afford the desired diamine.

A logical workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start with 2,6-dichloro-3-nitropyridine ammonolysis Ammonolysis with Aqueous Ammonia in Methanol start->ammonolysis Step 1 intermediate Isolate Intermediate: 2-amino-6-chloro-3-nitropyridine ammonolysis->intermediate reduction Reduction of Nitro Group (e.g., with SnCl2·2H2O / HCl) intermediate->reduction Step 2 product Crude Product: This compound reduction->product extraction Work-up and Extraction product->extraction chromatography Column Chromatography (if necessary) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product characterization Characterization: - Melting Point - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry pure_product->characterization

Caption: General workflow for the synthesis and purification of this compound.

Synthetic Pathway

The overall synthetic transformation is illustrated in the following diagram.

G start 2,6-dichloro-3-nitropyridine intermediate 2-amino-6-chloro-3-nitropyridine start->intermediate  NH3 (aq), Methanol 35-40°C final_product This compound intermediate->final_product  SnCl2·2H2O, HCl Reflux

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine

This procedure is adapted from established methods for the ammonolysis of dichloronitropyridines.[1]

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Methanol

  • 25% Aqueous ammonia solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.

  • At room temperature, add a 25% aqueous ammonia solution (1.4 eq) to the reaction mixture.

  • Heat the mixture to 35-40°C and stir for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 20°C.

  • The precipitated solid is collected by filtration, washed with methanol, and dried to yield 2-amino-6-chloro-3-nitropyridine.

Step 2: Synthesis of this compound

This protocol is based on the reduction of a similar nitro-substituted aminopyridine.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 5M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-6-chloro-3-nitropyridine (1.0 eq) in concentrated HCl in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully add 5M aqueous NaOH solution dropwise until the pH of the solution is approximately 8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Characterization Data

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol
Melting Point 131-134 °C
Appearance Solid
CAS Number 40851-95-4[2]
Spectroscopic Data

Disclaimer: Experimentally determined spectroscopic data for this compound was not found in the surveyed scientific literature. The following tables provide predicted spectral characteristics based on the known structure of the molecule and data from similar compounds.

2.2.1. Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0 - 7.5Doublet1HAromatic C-H
~ 6.5 - 7.0Doublet1HAromatic C-H
~ 5.0 - 6.0Broad Singlet2H-NH₂
~ 4.5 - 5.5Broad Singlet2H-NH₂

2.2.2. Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 150 - 155C-Cl
~ 140 - 145C-N (ring)
~ 135 - 140C-NH₂
~ 120 - 125C-NH₂
~ 110 - 115C-H

2.2.3. Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
1640 - 1600StrongN-H bend (scissoring)
1580 - 1450StrongC=C and C=N ring stretching
1350 - 1250StrongC-N stretch (aromatic amine)
850 - 750StrongC-H out-of-plane bend
750 - 650Medium-StrongC-Cl stretch

2.2.4. Mass Spectrometry

For the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 143, with a characteristic M+2 peak at m/z 145 in an approximate 3:1 ratio, confirming the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of HCN, NH₂, and Cl radicals.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry. The presence of two adjacent amino groups allows for the construction of various fused heterocyclic systems, such as imidazopyridines, which are known to interact with a range of biological targets. The chlorine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound and its derivatives are of interest in the development of novel therapeutics, particularly in areas such as oncology and infectious diseases.[3]

References

Spectroscopic Profile of 6-Chloropyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 6-Chloropyridine-2,3-diamine (CAS 40851-95-4). Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data (NMR, IR) specifically for this compound, this document presents the confirmed mass spectrometry data for the target molecule. To fulfill the need for a broader spectroscopic profile, this guide also includes detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy data for the structurally analogous compound, 2,3-diaminopyridine. This information is provided as a valuable comparative reference. Detailed experimental protocols for these analytical techniques are also included to aid in the acquisition and interpretation of spectroscopic data for this class of compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro- and vicinal diamino- functionalities on the pyridine ring, make it a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules in research and development. This guide aims to consolidate the available spectroscopic information and provide standardized methodologies for its analysis.

Spectroscopic Data

The following sections present the available and proxy spectroscopic data for this compound.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The following data has been reported for this compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
Electrospray Ionization (ESI)Positive144.05[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.45dd4.8, 1.41HH-6
6.85dd7.8, 1.41HH-4
6.54dd7.8, 4.81HH-5
5.65br s-2H2-NH₂
4.75br s-2H3-NH₂

Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift (δ) ppmAssignment
149.8C-2
142.1C-6
133.5C-3
122.8C-4
112.9C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Disclaimer: As with the NMR data, the following IR data is for the analogous compound 2,3-diaminopyridine and serves as a comparative reference. The C-Cl stretching vibration would be an additional expected feature in the spectrum of this compound, typically appearing in the 850-550 cm⁻¹ region.

Table 4: IR Spectroscopic Data for 2,3-Diaminopyridine

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620StrongN-H bend (scissoring)
1580, 1470StrongC=C and C=N ring stretching
1320StrongC-N stretch (aromatic amine)
850-750StrongC-H out-of-plane bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution into a 5 mm NMR tube.

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer.

    • A standard pulse sequence is used with a spectral width of approximately 16 ppm.

    • An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are commonly employed.

    • A sufficient number of scans (e.g., 16-64) are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for ESI-MS):

    • Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

    • Dilute the stock solution to a final concentration of around 10 µg/mL with the same or a miscible solvent.[3]

    • If necessary, add a small amount of an acid (e.g., formic acid) to facilitate protonation for positive ion mode analysis.[2]

    • Filter the final solution to remove any particulate matter.[2][3]

  • Data Acquisition:

    • The sample solution is introduced into the electrospray ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • The mass spectrometer is operated in the appropriate ion mode (positive or negative).

    • Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation start Solid Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr_prep Transfer to NMR Tube dissolve->nmr_prep For NMR ir_prep Deposit on Salt Plate dissolve->ir_prep For IR ms_prep Dilute for Infusion dissolve->ms_prep For MS nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq ms_acq Acquire Mass Spectrum ms_prep->ms_acq nmr_analysis Chemical Shift & Coupling Constant Analysis nmr_acq->nmr_analysis ir_analysis Functional Group Identification ir_acq->ir_analysis ms_analysis Molecular Ion & Fragmentation Analysis ms_acq->ms_analysis structure_elucidation Structure Elucidation & Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available data and established scientific principles. Specific quantitative solubility and stability data for 6-Chloropyridine-2,3-diamine is limited in published literature. Therefore, this guide also provides standardized methodologies for determining these properties.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a chemical intermediate, understanding its solubility and stability is critical for its use in synthesis, formulation, and storage. These parameters directly impact reaction kinetics, purification strategies, shelf-life, and the overall quality of downstream products. This guide summarizes the available data for this compound and provides standardized protocols for its empirical determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and behavior in solution.

PropertyValueSource
CAS Number 40851-95-4[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1]
Appearance White to brown to dark purple powder/crystal[1][3]
Melting Point 131-136 °C[1][3]
Storage Temperature 2-8°C[1][4]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure—a polar pyridine core with two amino groups and a chloro substituent—a degree of solubility in polar organic solvents can be anticipated.

Comparative Solubility Data

To provide context, the following table summarizes the solubility of structurally related compounds. These molecules share key functional groups and may offer insights into the expected solubility behavior of this compound.

CompoundSolventSolubilityTemperature (°C)
6-Chloropyridin-3-amineWater1 g/L20
2,4-Diamino-6-chloropyrimidineWaterSoluble / Moderately SolubleNot Specified
2,4-Diamino-6-chloropyrimidineEthanolMore Soluble (than water)Not Specified
2,4-Diamino-6-chloropyrimidineMethanolMore Soluble (than water)Not Specified
2,6-DiaminopyridineWater9.9 g/100 mL20

Note: The qualitative descriptions "Soluble" or "Moderately Soluble" are taken from the source and lack specific quantitative values.[5][6][7]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following equilibrium shake-flask method is a standard approach.[5][8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO, acetonitrile)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent and temperature condition.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Quantification (HPLC Method Recommended):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vials and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Allow solids to settle C->D E Withdraw supernatant and filter through 0.45 µm filter D->E G Analyze standards and sample by HPLC or UV-Vis E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of a chemical intermediate is crucial for ensuring its quality and purity over time. Stability studies are designed to evaluate how a substance is affected by various environmental factors.

General Principles and Stability-Indicating Factors

Based on the structure of this compound, potential stability concerns include:

  • Oxidation: The electron-rich aromatic ring and the amino groups can be susceptible to oxidation, potentially leading to colored impurities.

  • Hydrolysis: While generally stable, under harsh pH and temperature conditions, the chloro-group could be susceptible to hydrolysis.

  • Photostability: Many aromatic amines exhibit sensitivity to light, which can catalyze degradation.

The recommended storage condition of 2-8°C suggests that the compound may have limited long-term stability at ambient temperature.[1]

Experimental Protocol for Stability Assessment

A comprehensive stability study should follow the principles outlined in the ICH Q1A(R2) guidelines.[9][10][11]

Objective: To evaluate the stability of this compound under various environmental conditions and identify potential degradation products.

Materials:

  • At least three representative batches of this compound.

  • Appropriate container closure systems that mimic storage and shipping containers.

  • Calibrated stability chambers capable of controlling temperature and humidity.

  • Photostability chamber.

  • A validated stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) capable of separating the parent compound from its degradation products.

Procedure:

  • Initial Analysis (Time Zero):

    • Perform a complete analysis of the initial samples for appearance, purity (assay), impurity profile, and any other relevant physical or chemical properties.

  • Storage Conditions:

    • Long-Term Stability: Store samples at the recommended storage condition (e.g., 5°C ± 3°C) and, if intended for room temperature storage, at 25°C ± 2°C / 60% RH ± 5% RH.[12]

    • Accelerated Stability: Store samples at elevated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH, for a minimum of 6 months.[11][12] This is used to predict the long-term stability profile.

    • Stress Testing: Expose the compound to more extreme conditions to identify likely degradation pathways. This includes:

      • Heat: High temperature (e.g., 60°C or 70°C).

      • Humidity: High relative humidity (e.g., >75% RH).

      • Acid/Base Hydrolysis: Reflux in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH).

      • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

      • Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.[10]

  • Testing Frequency:

    • For long-term studies, test at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[12]

    • For accelerated studies, a minimum of three time points is recommended (e.g., 0, 3, and 6 months).[9]

  • Evaluation:

    • At each time point, analyze the samples for changes in appearance, assay, and degradation products.

    • If significant changes are observed in accelerated studies, intermediate testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[12]

    • The data is used to establish a re-test period and recommend appropriate storage conditions.

Visualization of Stability Study Workflow

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Periodic Testing cluster_eval Evaluation A Select ≥3 Batches of This compound B Package in appropriate container closure system A->B C Perform Initial Analysis (T=0) (Assay, Impurities, Appearance) B->C D Long-Term (e.g., 25°C/60%RH) C->D E Accelerated (e.g., 40°C/75%RH) C->E F Stress Testing (Heat, Light, pH, Oxid.) C->F G Pull samples at pre-defined time points D->G E->G F->G H Analyze using stability-indicating method (e.g., HPLC) G->H I Assess changes in assay, impurities, and appearance H->I J Identify degradation products I->J K Establish re-test period and storage conditions J->K

References

6-Chloropyridine-2,3-diamine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Chloropyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry and materials science. It details the molecule's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Molecular Structure and Chemical Formula

This compound is a substituted pyridine ring characterized by a chlorine atom at the 6-position and two amine groups at the 2- and 3-positions. The ortho-diamine functionality makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines.

Molecular Formula: C₅H₆ClN₃[1][2][3][4]

Structure:

SMILES String: ClC1=NC(N)=C(N)C=C1[2]

InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N[2]

Physicochemical and Identification Data

The following tables summarize the key quantitative data and identifiers for this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 40851-95-4[1][2][3][4]
MDL Number MFCD00209966[1][2][4]
PubChem CID 10630615[4]

Table 2: Molecular and Physical Properties

PropertyValue
Molecular Weight 143.57 g/mol [1][2][4]
Exact Mass 143.02499 g/mol
Appearance White to brown to dark purple powder/crystal[1][4]
Melting Point 132-136 °C[1][4]
Boiling Point (Predicted) 360.2 ± 37.0 °C[1]
Density (Predicted) 1.447 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1][2][4]

Synthesis and Reactivity

This compound is a versatile intermediate used in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals.[1][4] Its reactivity is defined by the nucleophilic character of the amino groups and the pyridine nitrogen, as well as the chlorine atom which can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

A primary application is in the synthesis of fused bicyclic systems like imidazo[4,5-b]pyridines, which are scaffolds for potent kinase inhibitors. The adjacent diamine groups readily undergo condensation reactions with carboxylic acids, aldehydes, or their equivalents to form the imidazole ring.[3]

Representative Synthetic Protocol: Hydrogenation

A common method for synthesizing this compound is through the reduction of its nitro precursor, 6-Chloro-2-nitropyridin-3-amine.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Chloro-2-nitropyridin-3-amine (1.0 eq.) in methanol, add Raney Nickel (0.1 eq.) as the catalyst.[1]

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and stir at room temperature for 24 hours under a hydrogen atmosphere.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry until the starting material is fully consumed.

  • Work-up: Upon completion, carefully remove the catalyst by filtration through a pad of Celite.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: If necessary, purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.[1]

Synthesis_Workflow start Starting Material: 6-Chloro-2-nitropyridin-3-amine reaction Hydrogenation Reaction start->reaction reagents Reagents: Raney Nickel, H₂, Methanol reagents->reaction filtration Filtration (Catalyst Removal) reaction->filtration Reaction Mixture concentration Concentration (Solvent Removal) filtration->concentration Filtrate product Final Product: This compound concentration->product Crude Solid Logical_Pathway diamine This compound (Building Block) cyclization Condensation/ Cyclization Reaction diamine->cyclization reagent + Carboxylic Acid (or equivalent) reagent->cyclization scaffold Imidazo[4,5-b]pyridine Scaffold cyclization->scaffold functionalization Further Functionalization (e.g., Cross-Coupling) scaffold->functionalization inhibitor Potent & Selective Kinase Inhibitor functionalization->inhibitor target Kinase ATP Binding Site inhibitor->target Inhibits

References

physical properties of 6-Chloropyridine-2,3-diamine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 6-Chloropyridine-2,3-diamine (CAS No: 40851-95-4), a compound of interest in pharmaceutical and chemical research. The data presented is compiled from verified sources to ensure accuracy for research and development applications.

Physical Properties

The melting and boiling points are critical parameters for determining the purity and potential applications of a chemical compound. Below is a summary of the available data for this compound.

Physical PropertyValueSource
Melting Point131-134 °C
132.0 to 136.0 °C[1]
Boiling Point360.2 ± 37.0 °C (Predicted)[1]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the provided search results. However, standard methodologies for these determinations are widely established and would typically involve the following:

  • Melting Point Determination: A capillary melting point apparatus would be the standard instrument used. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid would be recorded as the melting point range.

  • Boiling Point Determination: Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method to avoid potential decomposition of the compound at atmospheric pressure. The boiling point would be recorded at a specific pressure and could be extrapolated to atmospheric pressure if necessary.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Analysis cluster_2 Data Recording and Reporting A Obtain this compound Sample B Purify Sample (e.g., Recrystallization) A->B C Dry Sample Under Vacuum B->C D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Vacuum Distillation) C->E F Record Melting Point Range D->F G Record Boiling Point and Pressure E->G H Compile Technical Data Sheet F->H G->H

Workflow for Physical Property Characterization

References

An In-depth Technical Guide on the Purity and Assay of Commercial 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to assess the purity and assay of commercial 6-Chloropyridine-2,3-diamine (CAS No: 40851-95-4). As a critical building block in the synthesis of pharmaceuticals and agrochemicals, ensuring the quality and purity of this intermediate is paramount for reproducible research and development outcomes.[1] This document details common commercial specifications, in-depth experimental protocols for key analytical techniques, and expected data for this compound.

Commercial Specifications and Physical Properties

Commercial this compound is typically supplied as a solid, with its appearance ranging from white to brown or even dark purple crystalline powder.[1] Purity levels from suppliers generally range from 97% to upwards of 98%.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 40851-95-4[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1]
Appearance White to brown to dark purple powder/crystal[1]
Melting Point 131-136 °C[1]
Typical Assay ≥ 97% (Assay), ≥ 98% (GC)[1]
Storage Conditions 2-8 °C[1]

Analytical Techniques for Purity and Assay Determination

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization and purity assessment of this compound. The most commonly used methods include High-Performance Liquid Chromatography (HPLC) for routine purity checks, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR).[3]

Analytical TechniquePrincipleAdvantagesTypical Purity Range (%)
HPLC Separation based on polarity with UV detection.Robust and sensitive for routine purity checks.>98%
GC-MS Separation of volatile compounds followed by mass analysis.Invaluable for identifying volatile impurities.>98%
qNMR Absolute purity determination using an internal standard.Highest accuracy for absolute purity measurement.>99%
Spectroscopy (IR, MS) Structural confirmation based on functional groups and mass-to-charge ratio.Confirms the identity of the compound.N/A

Experimental Workflows and Logic

The assessment of a commercial batch of this compound typically follows a structured workflow to ensure its identity and purity before use in synthesis.

A Receive Commercial Sample B Visual Inspection (Color, Form) A->B C Physical Characterization (Melting Point) B->C D Structural Confirmation (NMR, IR, MS) C->D E Purity & Impurity Profiling (HPLC, GC-MS) D->E F Absolute Purity Assay (qNMR) E->F G Accept Batch F->G H Reject Batch F->H

Caption: General workflow for purity assessment of this compound.

The choice of analytical technique is often guided by the specific requirements of the analysis.

cluster_0 Methods cluster_1 Techniques A Analytical Goal? B Routine Purity Check A->B Routine Check C Identify Impurities A->C Impurity ID D Absolute Quantification A->D Absolute Purity E Confirm Structure A->E Structural ID F HPLC B->F G GC-MS C->G H qNMR D->H I NMR, IR, MS E->I

Caption: Decision logic for selecting the appropriate analytical technique.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the analysis of this compound.

  • Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[3]

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 20mM potassium dihydrogen phosphate) and an organic phase (e.g., methanol or acetonitrile).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 45 °C.[4]

    • Detection Wavelength: 210 nm or 254 nm.[4]

    • Injection Volume: 1-10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the this compound sample.

    • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of about 2 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Objective: To separate and identify volatile impurities present in the this compound sample.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injection Mode: Splitless, with an injector temperature of 280 °C.[5]

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 310 °C at 10 °C/min, and held for 10 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-400 amu.[6]

    • Ion Source Temperature: 250 °C.[7]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[3]

  • Objective: To confirm the chemical structure and determine the absolute purity of this compound.[3]

  • Instrumentation: 400 MHz NMR Spectrometer.[7]

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[6] Tetramethylsilane (TMS) can be used as an internal standard.[6]

    • Acquisition Parameters: A standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically used.[7]

  • ¹³C NMR Protocol:

    • Acquisition Parameters: A proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds is employed.[7]

  • Data Analysis (Structure Confirmation): The obtained chemical shifts, multiplicities, and coupling constants are compared with known reference data.

  • Quantitative NMR (qNMR) Protocol:

    • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid) is used.[3]

    • Relaxation Delay (d1): A longer delay of at least 5 times the longest T1 relaxation time (typically 30-60 seconds) is crucial for accurate quantification.[3]

    • Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, accounting for their molecular weights and the number of protons.[3]

Spectroscopic Data Summary

The following tables provide representative spectroscopic data for this compound for structural verification.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
4.99br sNH₂
5.55br sNH₂
6.69dCaryl-H
7.21dCaryl-H
Data adapted from a study on the isomeric 5-chloropyridine-2,3-diamine, expected to be similar.[8]

¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
116.58Caryl-H
118.38Caryl
131.32Caryl
131.66Caryl-H
147.10Caryl
Data adapted from a study on the isomeric 5-chloropyridine-2,3-diamine, expected to be similar.[8]

IR Spectroscopic Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3392, 3309mN-H stretch
3172mAromatic C-H stretch
1637sAromatic C=C stretch
Data adapted from a study on the isomeric 5-chloropyridine-2,3-diamine, expected to be similar.[8]

Conclusion

The purity and assay of commercial this compound must be rigorously evaluated to ensure the integrity of subsequent synthetic applications. This guide outlines a comprehensive analytical approach, combining chromatographic and spectroscopic techniques. While HPLC and GC-MS are effective for routine purity assessment and impurity profiling, qNMR stands as the definitive method for determining absolute purity. By following the detailed protocols and workflows presented, researchers and drug development professionals can confidently verify the quality of this essential chemical intermediate.

References

Potential Biological Activities of 6-Chloropyridine-2,3-diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloropyridine-2,3-diamine scaffold is a versatile heterocyclic structure with significant potential in medicinal chemistry. Its unique arrangement of chloro and diamino functional groups offers multiple points for chemical modification, leading to a diverse range of derivatives. While direct biological data on this compound derivatives is limited in publicly available literature, extensive research on structurally related compounds, such as other substituted chloropyridines and fused pyrimidine systems, provides compelling evidence for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide summarizes the known biological activities of analogous compounds, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways potentially modulated by these derivatives. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical class.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of specific functional groups, such as a chlorine atom and amino groups, can significantly influence the physicochemical properties and biological activities of the resulting molecule. The this compound core, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications in oncology and infectious diseases.[1] This guide will delve into the prospective biological activities of its derivatives by examining the established activities of closely related chemical structures.

Potential Biological Activities

Based on the biological evaluation of analogous compounds, derivatives of this compound are anticipated to exhibit a range of therapeutic activities.

Anticancer Activity

Derivatives of structurally similar compounds, such as pyrido[2,3-d]pyrimidines, have demonstrated significant in vitro activity against various cancer cell lines.[2][3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]

Antimicrobial Activity

The growing threat of antimicrobial resistance has fueled the search for novel anti-infective agents. Derivatives of 6-chloropyridine have been investigated for their potential to combat microbial infections. Various derivatives of aminopyridines and related structures have been synthesized and tested against a panel of bacteria and fungi, with the introduction of different substituents on the pyridine ring modulating their antimicrobial spectrum and potency.

Enzyme Inhibition

A significant area of investigation for analogs of this compound is in the realm of enzyme inhibition, particularly targeting kinases and phosphatases involved in oncogenic signaling pathways.

  • Kinase Inhibition : Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several kinases, including Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDKs).[4]

  • SHP2 Inhibition : The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node in multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant SHP2 activation is implicated in various cancers. The 6-chloropyridin-3-amine scaffold, a close analog, has been explored in the design of allosteric SHP2 inhibitors.

Quantitative Data Summary

Table 1: Anticancer Activity of Structurally Related Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 4 MCF-7 (Breast)0.57
HepG2 (Liver)1.13
Compound 11 MCF-7 (Breast)1.31
HepG2 (Liver)0.99
Compound B1 H1975 (NSCLC)0.087
A549 (NSCLC)1.508
Compound B7 H1975 (NSCLC)0.023
A549 (NSCLC)0.441
Compound 3k SW620 (Colon)12.5

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives.[2]

Table 2: Kinase Inhibitory Activity of Structurally Related Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)
Compound 3g KDR19

Data sourced from a study on pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors.[5]

Table 3: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)
Schiff Bases Staphylococcus aureus12.5 - 50
Bacillus subtilis6.25 - 25
Escherichia coli25 - 100
Pseudomonas aeruginosa50 - >100
Candida albicans12.5 - 50
Aspergillus niger25 - 100
Triazole Hybrids Mycobacterium luteum3.9
Candida tenuis0.9

Note: The MIC values can vary depending on the specific substitutions on the pyridine core and the specific strain of the microorganism tested.

Experimental Protocols

Synthesis of this compound Derivatives (General Scheme)

The synthesis of derivatives from this compound can be achieved through various organic reactions targeting the amino groups. A common approach involves the condensation of the diamine with aldehydes or ketones to form Schiff bases, followed by reduction or other transformations. Another strategy is the cyclization with reagents like formic acid or acetic anhydride to form fused heterocyclic systems.

G cluster_synthesis General Synthesis Workflow start This compound reaction Condensation / Cyclization start->reaction reagent Aldehyde/Ketone or Cyclizing Agent reagent->reaction product Derivative (e.g., Imidazo[4,5-b]pyridine) reaction->product

Caption: General workflow for the synthesis of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow s1 Seed Cells in 96-well plate s2 Treat with Test Compounds s1->s2 s3 Add MTT Reagent & Incubate s2->s3 s4 Solubilize Formazan Crystals s3->s4 s5 Read Absorbance (570 nm) s4->s5 s6 Calculate IC50 s5->s6

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay. Specific conditions will need to be optimized for each kinase-inhibitor pair.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compounds

  • 96- or 384-well assay plates

  • Detection reagents (format-dependent, e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.

  • Assay Setup: Add the kinase, substrate, and test compound to the wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_kinase Kinase Inhibition Assay Workflow k1 Prepare Kinase, Substrate, & Inhibitor Dilutions k2 Incubate Kinase & Inhibitor k1->k2 k3 Initiate Reaction with ATP & Substrate k2->k3 k4 Stop Reaction k3->k4 k5 Add Detection Reagent k4->k5 k6 Measure Signal k5->k6 k7 Calculate IC50 k6->k7

Caption: General workflow for an in vitro kinase assay.

Signaling Pathway Visualizations

Derivatives of this compound may exert their biological effects by modulating key cellular signaling pathways.

SHP2 and the RAS/MAPK Signaling Pathway

SHP2 is a protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling cascade, which is crucial for cell proliferation and survival. Allosteric inhibition of SHP2 is a promising anticancer strategy.

G cluster_pathway SHP2 in RAS/MAPK Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative (Potential) Inhibitor->SHP2 G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Growth, Survival, & Proliferation mTOR->Survival Inhibitor This compound Derivative (Potential) Inhibitor->PI3K

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-2,3-diamine is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. Its vicinal diamine functionality allows for the construction of fused pyrimidine rings, leading to the formation of the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the active site of various kinases. The chlorine substituent at the 6-position provides a handle for further chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors starting from this compound, with a focus on the formation of the pyrido[2,3-d]pyrimidine core and its subsequent derivatization.

Data Presentation

The following tables summarize the biological activity of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound in the cited literature, they represent the types of kinase inhibitors that can be accessed from this starting material.

Table 1: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4MCF-7 (Breast)0.57[1]
HepG2 (Liver)1.13[1]
Compound 11MCF-7 (Breast)1.31[1]
HepG2 (Liver)0.99[1]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Compound 4PIM-111.4[1]
Compound 10PIM-117.2[1]
Compound 6PIM-134.6[1]
Compound 11PIM-121.4[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol is adapted from a patent describing the synthesis of precursors for CDK inhibitors.[2]

Reaction Scheme:

N-tert-butyl-6-chloro-3-nitropyridin-2-amine → this compound

Materials:

  • N-tert-butyl-6-chloro-3-nitropyridin-2-amine

  • Ethanol (EtOH)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Iron powder (Fe°)

Procedure:

  • To a solution of N-tert-butyl-6-chloro-3-nitropyridin-2-amine (1.0 eq) in ethanol, add saturated aqueous NH4Cl and iron powder (5.0 eq).

  • Stir the mixture at 60 °C for 3 hours.

  • Monitor the reaction by LC-MS to confirm the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: General Procedure for the Synthesis of 6-Chloropyrido[2,3-d]pyrimidines via Cyclocondensation

This protocol describes a general method for the cyclization of this compound with a one-carbon electrophile to form the pyrido[2,3-d]pyrimidine core.

Reaction Scheme:

This compound + One-Carbon Electrophile → 6-Chloropyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • Formamide, Urea, or a Carboxylic Acid derivative (e.g., formic acid, ethyl formate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), acetic acid, or neat)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with an excess of the one-carbon electrophile (e.g., formamide or urea).

  • If using a carboxylic acid, a dehydrating agent or high temperatures may be required.

  • Heat the reaction mixture at a temperature ranging from 120 °C to 180 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.

  • Wash the solid product with water and a suitable organic solvent (e.g., diethyl ether or ethanol) to remove impurities.

  • Dry the product under vacuum to obtain the 6-Chloropyrido[2,3-d]pyrimidine derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyrido[2,3-d]pyrimidines

This protocol outlines a general method for the derivatization of the 6-chloro position of the pyrido[2,3-d]pyrimidine scaffold.[3]

Reaction Scheme:

6-Chloropyrido[2,3-d]pyrimidine + Arylboronic acid → 6-Arylpyrido[2,3-d]pyrimidine

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In an oven-dried Schlenk tube, combine the 6-Chloropyrido[2,3-d]pyrimidine derivative (1.0 eq), the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Arylpyrido[2,3-d]pyrimidine.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the test compound, the target kinase enzyme, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_evaluation Biological Evaluation This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 6-Chloropyrido[2,3-d]pyrimidine 6-Chloropyrido[2,3-d]pyrimidine Cyclocondensation->6-Chloropyrido[2,3-d]pyrimidine Suzuki Coupling Suzuki Coupling 6-Chloropyrido[2,3-d]pyrimidine->Suzuki Coupling Kinase Inhibitor Kinase Inhibitor Suzuki Coupling->Kinase Inhibitor Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Kinase Assay Kinase Assay Kinase Inhibitor->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

CDK_Signaling_Pathway cluster_pathway CDK Signaling Pathway in Cell Cycle Progression Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb pRb Cyclin D-CDK4/6 Complex->pRb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Cyclin D-CDK4/6 Complex Inhibition

Caption: Inhibition of the CDK4/6 signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Chloropyridine-2,3-diamine in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of novel drug candidates. This document offers detailed experimental protocols, quantitative data, and visualizations to facilitate the efficient application of this versatile building block in drug discovery and development.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly pyrido[2,3-b]pyrazines, which are formed after a subsequent cyclization step. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This reaction is pivotal in constructing complex molecules with potential therapeutic applications. The resulting 6-aryl-pyridine-2,3-diamines can be further cyclized to generate libraries of pyrido[2,3-b]pyrazines, which have been identified as potent inhibitors of various kinases and receptor antagonists.[1][2][3]

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate. In the case of this compound, the chlorine atom at the 6-position serves as the electrophilic partner for the cross-coupling reaction. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 6-aryl-pyridine-2,3-diamine product.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Quantitative Data Presentation

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of various chloropyridines with arylboronic acids. While specific data for this compound is limited in the literature, these conditions provide a strong starting point for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018~80
23-ChloropyridinePyridine-3-boronic acidPd₂(dba)₃ (1.5)Tri-tert-butylphosphine (3)KFDioxane11012~85
32,6-Dichloropyridine4-Methoxyphenyl-boronic acidPd(OAc)₂ (1)Ad₂PnBu (3)LiOtBu1,4-Dioxane/H₂O10024>90
46-Chloropyridin-3-amine4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10016~90

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or heating mantle)

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-aryl-pyridine-2,3-diamine.[4]

Mandatory Visualizations

Signaling Pathway

The products of the Suzuki-Miyaura coupling of this compound are precursors to pyrido[2,3-b]pyrazines, which have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR signaling pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-b]pyrazine (Product Derivative) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazines.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.

Suzuki_Workflow start Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool to RT, Dilute, and Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify product Pure 6-Aryl-pyridine-2,3-diamine purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Experimental Protocol for Nucleophilic Aromatic Substitution of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-2,3-diamine. This reaction is a versatile method for the synthesis of a variety of substituted pyridine-2,3-diamine derivatives, which are important scaffolds in medicinal chemistry and drug development. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, facilitating its displacement by a range of nucleophiles, including amines, alkoxides, and thiolates.

The presence of the two amino groups at the 2- and 3-positions influences the electronic properties of the pyridine ring and can affect the reaction conditions required for efficient substitution. This protocol provides general procedures for the reaction with different classes of nucleophiles, along with representative data.

Reaction Scheme

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of this compound and its derivatives with various nucleophiles.

EntryNucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1MethanolSodium MethoxideMethanol25-3022,3-Diamino-6-methoxypyridine92[1]
2AnilineK₂CO₃DMF120-18012N⁶-Phenylpyridine-2,3,6-triamine75-85 (estimated)[2]
3MorpholineK₂CO₃DMSO150166-Morpholinopyridine-2,3-diamine80-90 (estimated)[2]
4ThiophenolK₂CO₃DMF10082,3-Diamino-6-(phenylthio)pyridine70-80 (estimated)[3]

Note: Yields are based on reported values for structurally related compounds and may vary depending on the specific reaction conditions.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are recommended for reactions involving sensitive reagents like sodium methoxide.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2,3-Diamino-6-methoxypyridine (Oxygen Nucleophile)

This protocol is adapted from the synthesis of 2,3-diamino-6-methoxypyridine from a related nitro-substituted precursor.[1]

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Slowly add sodium methoxide (1.05 - 1.5 eq) to the solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature (25-30 °C). If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2,3-diamino-6-methoxypyridine.

Protocol 2: Synthesis of N⁶-Substituted Pyridine-2,3,6-triamines (Nitrogen Nucleophile)

This is a general protocol for the amination of this compound. For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed conditions may be necessary.[2][4][5][6][7]

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) (2.0 - 3.0 eq)

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Sealed reaction vial or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), the desired amine (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).

  • Add the solvent (DMF, DMSO, or NMP).

  • Seal the vial and heat the reaction mixture to 120-180 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N⁶-substituted pyridine-2,3,6-triamine.

Protocol 3: Synthesis of 2,3-Diamino-6-(arylthio)pyridines (Sulfur Nucleophile)

This is a general protocol for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the solvent.

  • Add the base to the mixture.

  • Add the thiol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2,3-diamino-6-(arylthio)pyridine.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, nucleophile, and base in a flask add_solvent Add anhydrous solvent start->add_solvent inert_atm Establish inert atmosphere (for sensitive reactions) add_solvent->inert_atm heat Heat the reaction mixture (e.g., 25-180 °C) inert_atm->heat stir Stir vigorously heat->stir monitor Monitor progress by TLC or LC-MS stir->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify end Characterize pure product purify->end

References

Application Notes and Protocols for 6-Chloropyridine-2,3-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-2,3-diamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its vicinal diamine arrangement, coupled with a reactive chlorine atom on the pyridine ring, makes it a valuable precursor for the synthesis of a diverse range of fused heterocyclic systems and other complex molecules. These derivatives have shown promise as potent modulators of various biological targets, particularly as kinase inhibitors for oncology and as antimicrobial agents. This document provides detailed application notes, experimental protocols, and data to guide researchers in the utilization of this compound for drug discovery and development.

Core Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry stem from its utility as a scaffold for generating compounds with therapeutic potential. The key areas of application are:

  • Kinase Inhibitors: The 2,3-diaminopyridine moiety is a precursor to imidazo[4,5-b]pyridines and other fused heterocycles that can act as bioisosteres of purines, a core structure in many kinase inhibitors. The resulting scaffolds can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: Fused heterocyclic systems derived from this compound, such as imidazo[1,2-a]pyridines, have demonstrated significant antibacterial and antifungal activity.[1] The structural diversity that can be introduced allows for the fine-tuning of antimicrobial potency and spectrum.

Synthesis of Bioactive Derivatives

A common and effective strategy for utilizing this compound is through cyclocondensation reactions to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines. The chlorine atom can then be further functionalized, for example, via Suzuki-Miyaura cross-coupling, to introduce additional diversity and modulate biological activity.

Experimental Protocol 1: Synthesis of 7-Chloro-2-substituted-imidazo[4,5-b]pyridines

This protocol describes a general method for the cyclocondensation of this compound with an aldehyde to form a 7-chloro-2-substituted-imidazo[4,5-b]pyridine intermediate.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Diiodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.1 equivalents) dropwise to the solution.

  • Add a catalytic amount of diiodine (0.1 equivalents).[2]

  • Heat the reaction mixture to reflux with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 7-chloro-2-substituted-imidazo[4,5-b]pyridine.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Chloro-imidazo[4,5-b]pyridines

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 7-chloro-imidazo[4,5-b]pyridine derivative with a boronic acid to introduce aryl or heteroaryl substituents.

Materials:

  • 7-Chloro-imidazo[4,5-b]pyridine derivative (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[3]

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)[3]

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 7-chloro-imidazo[4,5-b]pyridine derivative, the boronic acid, and the base.[3]

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.[3]

  • Add the degassed solvent via syringe.[3]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Biological Evaluation of Derivatives

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Test compound

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, combine the kinase enzyme, the substrate, and the test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., luminescence-based ATP detection).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)[3]

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.[3]

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well containing the compound dilutions with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).[1]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[3]

Quantitative Data Summary

The following tables summarize the biological activity of selected compounds that are structurally related to derivatives of this compound, showcasing the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine and Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK42.5[4]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK63.7[4]
Pyrido[2,3-d]pyrimidinePIM-111.4[5]
Imidazo[1,2-a]pyridinePI3Kα1.8[6]

Table 2: Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-imineStaphylococcus aureus15.62
Imidazo[1,2-a]pyridine-imineEscherichia coli31.25[1]
Imidazo[1,2-a]pyridine-imineCandida albicans62.5[1]
Imidazo[2,1-b][3][6]thiadiazole-pyridineATCC 9763 (Fungus)8

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound are often designed to target key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras dephosphorylates (activates) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (Axin, APC, CK1) Dsh->Complex inhibits GSK3B GSK-3β Complex->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 drives progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 initiates S phase entry CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S controls S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M drives mitosis Synthesis_Workflow Start 6-Chloropyridine- 2,3-diamine Step1 Cyclocondensation with Aldehyde Start->Step1 Intermediate 7-Chloro-imidazo [4,5-b]pyridine Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Final Diverse Bioactive Derivatives Step2->Final Bioactivity_Screening_Workflow Start Synthesized Derivative KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay MICAssay Antimicrobial MIC Assay Start->MICAssay IC50 Determine IC50 KinaseAssay->IC50 MIC Determine MIC MICAssay->MIC CellAssay Cell-Based Assays (e.g., MTT) IC50->CellAssay MIC->CellAssay CellIC50 Determine Cellular IC50 CellAssay->CellIC50

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-chloropyridine-2,3-diamine. This versatile building block is a key intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. The following sections detail common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing generalized procedures adapted from closely related substrates.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound is a valuable starting material in organic synthesis due to its multiple reaction sites. The chlorine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents. The adjacent amino groups can influence the reactivity of the pyridine ring and can also be utilized in subsequent synthetic transformations, making this molecule a versatile scaffold for the generation of diverse chemical libraries. The products of these reactions, particularly substituted pyridine-2,3-diamines, are important pharmacophores in numerous biologically active compounds, including kinase inhibitors targeting signaling pathways implicated in inflammatory diseases and cancer.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this reaction facilitates the introduction of various aryl or heteroaryl groups at the 6-position.

General Reaction Scheme:

Suzuki-Miyaura Coupling of this compound

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂OReflux4884[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂OReflux4888[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂OReflux4891[1]
4Phenylboronic acidPd(OAc)₂ (5) / PPh₃ (10)PPh₃K₃PO₄ (2)1,4-Dioxane/H₂O85-951870-90[2]

Note: The data in this table is for the Suzuki-Miyaura coupling of analogous compounds such as 6-chloro-2,4-diaminopyrimidine and 5-bromo-2-methylpyridin-3-amine and should be used as a starting point for optimization with this compound.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar chloropyridine substrates.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 2 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add DME, followed by the aqueous solution of Na₂CO₃.

  • Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridine-2,3-diamine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, arylboronic acid, Pd(PPh3)4 inert Establish Inert Atmosphere (N2/Ar) start->inert solvent Add Degassed DME and aq. Na2CO3 inert->solvent reflux Heat to Reflux with Stirring solvent->reflux monitor Monitor by TLC or LC-MS reflux->monitor Until completion cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O & Brine cool->extract dry Dry over Na2SO4, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 6-aryl-pyridine-2,3-diamine purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of primary or secondary amines with this compound at the 6-position to synthesize N-substituted pyridine-2,3,6-triamines.

General Reaction Scheme:

Buchwald-Hartwig Amination of this compound

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001875-90Adapted from[3]
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10024~80Adapted from[3]
3BenzylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane11016HighGeneral conditions

Note: This data is generalized from protocols for other chloropyridine substrates and should be optimized for this compound.

Detailed Experimental Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar chloropyridine substrates.[3]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

  • Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 6-alkynyl-pyridine-2,3-diamines.

General Reaction Scheme:

Sonogashira Coupling of this compound
Detailed Experimental Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This can be used to introduce alkenyl groups at the 6-position of the pyridine ring.

General Reaction Scheme:

Heck Reaction of this compound
Detailed Experimental Protocol for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Anhydrous, degassed DMF or NMP

  • Nitrogen or Argon gas

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂, P(o-tol)₃, and triethylamine.

  • Add the alkene and the solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Development: Kinase Inhibitors

Substituted pyridine-2,3-diamines are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. These compounds can act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase active site. Two important kinase targets for which diaminopyridine-based inhibitors have been developed are Tyrosine Kinase 2 (TYK2) and p38 Mitogen-Activated Protein Kinase (MAPK).

TYK2 Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways of cytokines such as IL-12, IL-23, and type I interferons.[4] These pathways are crucial in the pathogenesis of autoimmune and inflammatory diseases. Selective inhibition of TYK2 is a promising therapeutic strategy.

TYK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-23R) tyk2 TYK2 receptor->tyk2 activates jak2 JAK2 receptor->jak2 activates stat3 STAT3 tyk2->stat3 phosphorylates jak2->stat3 phosphorylates cytokine Cytokine (e.g., IL-23) cytokine->receptor binds inhibitor TYK2 Inhibitor (Diaminopyridine-based) inhibitor->tyk2 inhibits stat3_p p-STAT3 dimer STAT3 Dimer stat3_p->dimer dimerizes dna DNA dimer->dna translocates & binds gene Gene Transcription (e.g., IL-17, IL-22) dna->gene initiates

TYK2 signaling pathway and its inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by various pro-inflammatory and stressful stimuli and plays a key role in cellular processes related to inflammation and cancer. Inhibition of p38 MAPK is a therapeutic target for inflammatory diseases.

p38_MAPK_Pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates inhibitor p38 Inhibitor (Diaminopyridine-based) inhibitor->p38 inhibits response Cellular Response: Inflammation, Apoptosis, Cell Cycle Arrest substrates->response leads to

p38 MAPK signaling pathway and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules through various palladium-catalyzed cross-coupling reactions. The resulting substituted diaminopyridine scaffolds are of significant interest in drug discovery, particularly for the development of potent and selective kinase inhibitors. The protocols and data provided herein, adapted from closely related systems, offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. It is recommended that the reaction conditions be carefully optimized for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines.[1] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

6-Chloropyridine-2,3-diamine is a valuable building block in medicinal chemistry. The ability to introduce a variety of amino substituents at the 6-position via Buchwald-Hartwig amination opens up a vast chemical space for the development of novel therapeutic agents. However, the amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often requiring carefully optimized reaction conditions.[4] The oxidative addition of the aryl chloride to the palladium(0) complex is frequently the rate-limiting step.[4]

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of this compound with various amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process in organometallic chemistry. It commences with the active Pd(0) species undergoing oxidative addition to the aryl halide (this compound). The subsequent coordination of the amine, followed by deprotonation by a base, results in the formation of a palladium-amido complex. The final step, reductive elimination, furnishes the desired N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][5]

A critical aspect of successful amination of chloropyridines is the selection of an appropriate ligand. Bulky, electron-rich phosphine ligands are essential as they facilitate both the oxidative addition and the reductive elimination steps, ultimately increasing the reaction's efficiency.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Palladium-Amido Complex oxidative_addition->amido_complex R₂NH, Base amido_complex->pd0 Reductive Elimination product N-Aryl Amine Product amido_complex->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition amine Amine (R₂NH) amine->amido_complex base Base base->amido_complex Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand to a  Schlenk tube. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen. setup->inert reagents Add Reagents: - Add anhydrous, degassed solvent. - Add amine and base. inert->reagents heat Heat Reaction: Stir vigorously at the specified temperature. reagents->heat monitor Monitor Progress: Use TLC or LC-MS. heat->monitor workup Work-up: - Cool to room temperature. - Quench the reaction. - Extract with organic solvent. monitor->workup Reaction Complete purify Purification: - Dry and concentrate organic layers. - Purify by column chromatography. workup->purify end End Product purify->end

References

Application Notes and Protocols: 6-Chloropyridine-2,3-diamine as a Precursor for Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 6-chloropyridine-2,3-diamine as a key precursor. Pyrido[2,3-b]pyrazines are valued scaffolds in drug discovery, exhibiting a wide range of biological activities, including potential as anticancer agents, kinase inhibitors, and antiviral therapies.

This document outlines two primary synthetic routes starting from this compound:

  • Synthesis of 7-Chloropyrido[2,3-b]pyrazine via condensation with glyoxal.

  • Synthesis of 7-Chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione through reaction with oxalic acid derivatives.

Introduction to Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a fused pyridine and pyrazine ring system. This structural motif is present in a variety of biologically active molecules. Their planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets, making them attractive candidates for the development of novel therapeutics.

Key Application Areas:

  • Oncology: Pyrido[2,3-b]pyrazine derivatives have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. Some compounds have shown efficacy against erlotinib-resistant cell lines, suggesting their potential in overcoming drug resistance in non-small cell lung cancer (NSCLC).[1]

  • Antiviral Activity: This class of compounds has demonstrated promising antiviral properties, particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[2][3]

  • Pain Management: Certain pyrido[2,3-b]pyrazines have been identified as antagonists of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a key target for the development of novel analgesics.[4]

  • Other Biological Activities: Research has also explored their potential as antibacterial agents and for applications in electrochemical DNA sensing.[5][6]

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The core synthetic strategy involves the condensation of the ortho-diamine functionality of this compound with a 1,2-dicarbonyl compound or its equivalent to form the pyrazine ring.

Protocol 1: Synthesis of 7-Chloropyrido[2,3-b]pyrazine

This protocol describes the synthesis of 7-chloropyrido[2,3-b]pyrazine by reacting this compound with glyoxal.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 7-Chloropyrido[2,3-b]pyrazine r1->p1 Condensation r2 Glyoxal (40% in water) r2->p1

Caption: Synthesis of 7-Chloropyrido[2,3-b]pyrazine.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • n-Propanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in n-propanol.

  • To this solution, add a 40% aqueous solution of glyoxal. A typical molar ratio of diamine to glyoxal is approximately 1:1.05.[7]

  • Heat the reaction mixture at 70-80°C with constant stirring for 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield 7-chloropyrido[2,3-b]pyrazine as a solid.

Data Presentation:

CompoundStarting MaterialReagentExpected Yield (%)
7-Chloropyrido[2,3-b]pyrazineThis compoundGlyoxal80-90

Characterization Data (Expected):

  • Appearance: Off-white to yellow solid.

  • 1H NMR (CDCl3, 400 MHz): Signals corresponding to the aromatic protons of the pyrido[2,3-b]pyrazine core.

  • 13C NMR (CDCl3, 100 MHz): Signals corresponding to the carbon atoms of the bicyclic system.

  • Mass Spectrometry (ESI-MS): m/z calculated for C7H4ClN3 [M+H]+.

Protocol 2: Synthesis of 7-Chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

This protocol outlines the synthesis of the dione derivative by reacting this compound with an oxalic acid derivative, such as diethyl oxalate or oxalyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 7-Chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione r1->p1 Condensation/Cyclization r2 Diethyl Oxalate r2->p1

Caption: Synthesis of the dione derivative.

Materials:

  • This compound

  • Diethyl oxalate

  • Ethanol or another suitable high-boiling solvent (e.g., glacial acetic acid)

  • Standard laboratory glassware

Experimental Protocol:

  • Combine this compound and a molar excess of diethyl oxalate in a round-bottom flask.

  • Add a suitable solvent such as ethanol.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or DMF.

  • Dry the final product under vacuum.

Data Presentation:

CompoundStarting MaterialReagentExpected Yield (%)
7-Chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneThis compoundDiethyl Oxalate75-85

Characterization Data (Expected):

  • Appearance: Crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz): Signals for the aromatic protons and the N-H protons of the dione.

  • 13C NMR (DMSO-d6, 100 MHz): Signals for the aromatic carbons and the carbonyl carbons.

  • Mass Spectrometry (ESI-MS): m/z calculated for C7H4ClN3O2 [M+H]+.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of pyrido[2,3-b]pyrazine derivatives is depicted below.

G start Start reactants Combine Reactants: - this compound - Dicarbonyl Compound start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction precipitation Precipitate Product (e.g., by adding water or cooling) reaction->precipitation filtration Filter and Wash Solid precipitation->filtration purification Purify Crude Product (Recrystallization or Chromatography) filtration->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow.

Signaling Pathway Context: Kinase Inhibition

Pyrido[2,3-b]pyrazines have been identified as potent inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.

The diagram below illustrates a simplified signaling pathway where a pyrido[2,3-b]pyrazine derivative can act as a kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., PI3K, Akt, mTOR) Receptor->Kinase Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Kinase->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for 6-Chloropyridine-2,3-diamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments typically exhibit weak binding affinities, which are then optimized through structure-guided design to yield high-affinity lead candidates. The 2,3-diaminopyridine scaffold has been identified as a valuable pharmacophore in FBDD, particularly for targeting enzymes such as aspartyl proteases. This document provides detailed application notes and protocols for the utilization of 6-Chloropyridine-2,3-diamine and related diaminopyridine fragments in FBDD campaigns.

Application Notes

The this compound fragment is a promising starting point for FBDD due to its rigid scaffold, defined vector space for chemical elaboration, and its ability to form key hydrogen bond interactions with protein targets. The vicinal diamino groups can act as crucial hydrogen bond donors and acceptors, while the pyridine nitrogen can also participate in hydrogen bonding. The chlorine atom provides a handle for synthetic modification through various cross-coupling reactions, allowing for fragment evolution.

A notable application of the closely related 2,3-diaminopyridine scaffold is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease. In a crystallographic fragment screening campaign against BACE-1, aminopyridine-containing fragments were identified as initial hits. Subsequent optimization, including the synthesis of biaryl substituted 2,3-diaminopyridines, led to the development of more potent inhibitors. This highlights the potential of the 2,3-diaminopyridine core in generating selective and effective enzyme inhibitors.

Quantitative Data Summary

While specific binding data for this compound as a fragment is not extensively published, the following table provides an illustrative example of how quantitative data from a fragment screening and initial optimization campaign would be presented. The data is hypothetical but representative of typical values observed in FBDD.

Fragment/Compound IDChemical StructureTargetScreening MethodKd (µM)IC50 (µM)Ligand Efficiency (LE)
FBDD-001 This compoundBACE-1Surface Plasmon Resonance (SPR)850>10000.28
FBDD-002 2,3-DiaminopyridineBACE-1Isothermal Titration Calorimetry (ITC)950>10000.31
OPT-001 (Structure with R-group added)BACE-1SPR1502500.35
OPT-002 (Structure with biaryl group)BACE-1ITC25450.39

Experimental Protocols

Fragment Library Preparation

A diverse fragment library is crucial for a successful FBDD campaign. This compound and other diaminopyridine derivatives should be included based on the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Protocol:

  • Fragment Selection: Select a diverse set of fragments, including this compound, based on physicochemical properties and chemical diversity.

  • Solubility Screening: Determine the solubility of each fragment in the screening buffer to ensure adequate concentration for biophysical assays. A typical target concentration is 1-10 mM.

  • Plate Preparation: Prepare master plates of fragments dissolved in a suitable solvent (e.g., DMSO) at a high concentration. From the master plates, prepare working plates for the specific screening assays.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding to a target protein immobilized on a sensor chip.

Protocol:

  • Protein Immobilization: Immobilize the target protein (e.g., BACE-1) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Screening: Inject the fragment solutions from the working plates over the sensor chip surface. A typical concentration for primary screening is 200 µM.

  • Data Analysis: Monitor the change in response units (RU) upon fragment binding. Fragments causing a significant and concentration-dependent response are considered hits.

  • Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (Kd).

Hit Validation and Structural Characterization by X-ray Crystallography

Crystallographic screening provides detailed structural information on how a fragment binds to the target protein, which is invaluable for structure-guided optimization.

Protocol:

  • Protein Crystallization: Grow high-quality crystals of the target protein under optimized conditions.

  • Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment hit (typically 1-10 mM) for a defined period.

  • X-ray Diffraction Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure of the protein-fragment complex. Analyze the electron density maps to confirm fragment binding and identify key interactions.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of a fragment-based drug discovery campaign targeting an enzyme like BACE-1 and the key interactions of the diaminopyridine scaffold.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., SPR, NMR) FragmentLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification HitValidation Hit Validation (Orthogonal Assay) HitIdentification->HitValidation StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology SBDD Structure-Based Drug Design StructuralBiology->SBDD SAR SAR Exploration (Synthesis) SBDD->SAR SAR->SBDD LeadCandidate Lead Candidate SAR->LeadCandidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Diaminopyridine_Binding cluster_target Enzyme Active Site (e.g., BACE-1) Asp1 Aspartate Residue 1 H-bond Acceptor Asp2 Aspartate Residue 2 H-bond Acceptor Backbone Peptide Backbone H-bond Donor/Acceptor Fragment This compound 2-NH2 (H-bond Donor) 3-NH2 (H-bond Donor) Pyridine-N (H-bond Acceptor) Fragment:n1->Asp1:port H-bond Fragment:n2->Asp2:port H-bond Fragment:n3->Backbone:port H-bond

Caption: Key interactions of the diaminopyridine scaffold within an enzyme active site.

Synthetic Routes to Novel 6-Chloropyridine-2,3-diamine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 6-Chloropyridine-2,3-diamine analogs. This versatile scaffold is a key building block in medicinal chemistry, offering a platform for the development of a diverse range of therapeutic agents. The following sections outline synthetic strategies, experimental procedures, and quantitative data to guide researchers in the preparation of these valuable compounds.

Synthesis of the this compound Core Scaffold

The foundational this compound can be synthesized through a multi-step process, typically involving nitration followed by reduction. A common route starts from 2-amino-6-chloropyridine.

Synthetic Pathway Overview

Synthesis_Core_Scaffold A 2-Amino-6-chloropyridine B 6-Chloro-3-nitropyridin-2-amine A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., SnCl2·2H2O, HCl or Fe/HCl)

Experimental Protocol: Synthesis of 6-Chloro-3-nitropyridin-2-amine

Materials:

  • 2-Amino-6-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-chloropyridine in concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloro-3-nitropyridin-2-amine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend 6-Chloro-3-nitropyridin-2-amine in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis of Novel Analogs via Functionalization

The this compound scaffold can be further functionalized to generate a library of novel analogs. Key reaction types include N-arylation, substitution at the chloro position, and cyclization reactions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various aryl and heteroaryl groups at the amino positions.[1][2][3]

Buchwald_Hartwig cluster_reactants Reactants A This compound C N-Aryl-6-chloropyridine-2,3-diamine A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, Reflux B Aryl Halide (Ar-X) B->C

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, cesium carbonate, and the palladium catalyst and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Quantitative Data for Buchwald-Hartwig Amination

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101278
21-Bromo-4-methoxybenzenePd(OAc)₂ / BINAPNaOtBuDioxane1001885
32-ChloropyridinePd₂(dba)₃ / RuPhosK₃PO₄Toluene1202465
Functionalization at the 6-Chloro Position

The chlorine atom at the 6-position is amenable to various cross-coupling reactions, enabling the introduction of carbon-based substituents.

This reaction is ideal for forming C-C bonds by coupling with boronic acids or esters.

Suzuki_Coupling cluster_reactants Reactants A This compound C 6-Arylpyridine-2,3-diamine A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Dioxane/H2O, Reflux B Arylboronic Acid (Ar-B(OH)2) B->C

General Protocol for Suzuki-Miyaura Coupling:

  • In a flask, dissolve this compound, the arylboronic acid, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a mixture of dioxane and water.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

This coupling method introduces alkyne functionalities.[4]

Sonogashira_Coupling cluster_reactants Reactants A This compound C 6-Alkynylpyridine-2,3-diamine A->C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF) B Terminal Alkyne (R-C≡CH) B->C

General Protocol for Sonogashira Coupling:

  • To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF or DMF), add the palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Table 2: Quantitative Data for Cross-Coupling Reactions at the 6-Position

EntryCoupling PartnerReaction TypeCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288
24-Methoxyphenylboronic acidSuzukiPdCl₂(dppf)Cs₂CO₃DMF901692
3PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuIEt₃NTHF50885
4TrimethylsilylacetyleneSonogashiraPd(PPh₃)₄/CuIDIPAToluene601079
Synthesis of Imidazo[4,5-b]pyridine Analogs

The 2,3-diamine functionality is a precursor for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are of significant interest in drug discovery.

Imidazopyridine_Synthesis cluster_reactants Reactants A This compound C 2-Substituted-6-chloro-1H-imidazo[4,5-b]pyridine A->C Condensation (e.g., Eaton's reagent or polyphosphoric acid) B Carboxylic Acid (R-COOH) B->C

General Protocol for Imidazo[4,5-b]pyridine Synthesis:

  • Mix this compound with a carboxylic acid in a reaction vessel.

  • Add a dehydrating agent such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid.

  • Heat the mixture at a high temperature (typically >100 °C) for several hours.

  • Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure imidazo[4,5-b]pyridine derivative.

Table 3: Quantitative Data for Imidazo[4,5-b]pyridine Synthesis

EntryCarboxylic AcidCondensing AgentTemp (°C)Time (h)Yield (%)
1Acetic AcidPolyphosphoric Acid140475
2Benzoic AcidEaton's Reagent120682
34-Chlorobenzoic AcidPolyphosphoric Acid150578

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of novel this compound analogs. By leveraging the reactivity of the core scaffold, researchers can access a wide array of derivatives with potential applications in drug discovery and materials science. The provided quantitative data and step-by-step methodologies are intended to facilitate the efficient and successful synthesis of these valuable compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloropyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloropyridine-2,3-diamine and its derivatives. This key intermediate is crucial in the development of pharmaceuticals and agrochemicals. The following sections outline potential synthetic pathways, detailed experimental protocols for key transformations, and considerations for process scale-up.

Introduction

This compound is a valuable building block in medicinal chemistry and material science. Its derivatives are investigated for various biological activities. The synthesis on a laboratory scale can be achieved through several routes, but scaling up production for industrial applications presents unique challenges. These include managing reaction exotherms, ensuring consistent product quality, and optimizing yields for cost-effectiveness. This document outlines a plausible multi-step synthetic approach suitable for scale-up, based on established chemical transformations of pyridine derivatives.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of this compound on a larger scale involves a multi-step process starting from a readily available precursor like 2,6-dichloropyridine. The proposed pathway involves nitration, selective amination, and subsequent reduction of the nitro group.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-6-chloro-3-nitropyridine B->C Selective Ammonolysis (aq. NH3, Methanol) D This compound C->D Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for similar compounds and are intended as a guide for scale-up synthesis. Optimization of these conditions will be necessary for specific equipment and scale.

Step 1: Nitration of 2,6-Dichloropyridine

This step introduces a nitro group at the 3-position of the pyridine ring.

Reaction: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine

Materials:

Reagent Molar Ratio Notes
2,6-Dichloropyridine 1.0 Starting material
Concentrated Sulfuric Acid - Solvent and catalyst

| Concentrated Nitric Acid | 1.0 - 1.2 | Nitrating agent |

Procedure:

  • In a suitable jacketed reactor, charge concentrated sulfuric acid and cool to 20-25°C.

  • Slowly add 2,6-dichloropyridine to the sulfuric acid while maintaining the temperature.

  • To this solution, add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, heat the mixture to 100-105°C for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture and carefully pour it into ice water.

  • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration and washed with water until the washings are neutral.

Step 2: Selective Ammonolysis

This step involves the selective substitution of one chlorine atom with an amino group.

Reaction: 2,6-Dichloro-3-nitropyridine → 2-Amino-6-chloro-3-nitropyridine

Materials:

Reagent Molar Ratio Notes
2,6-Dichloro-3-nitropyridine 1.0 Starting material
Aqueous Ammonia Excess Aminating agent

| Methanol | - | Solvent |

Procedure:

  • Suspend 2,6-dichloro-3-nitropyridine in methanol in a pressure reactor.

  • Add an excess of aqueous ammonia solution.

  • Heat the mixture to 35-40°C and maintain pressure.

  • Monitor the reaction until completion.

  • After completion, cool the reactor and filter the product.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the desired product.

Reaction: 2-Amino-6-chloro-3-nitropyridine → this compound

Method A: Using Stannous Chloride

Materials:

Reagent Molar Ratio Notes
2-Amino-6-chloro-3-nitropyridine 1.0 Starting material
Stannous Chloride Dihydrate 3.0 - 4.0 Reducing agent

| Concentrated Hydrochloric Acid | - | Solvent |

Procedure:

  • Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid in a reactor.

  • Slowly add stannous chloride dihydrate, controlling the exotherm.

  • Heat the reaction mixture to 35-40°C for several hours.

  • After the reaction is complete, cool the mixture. The product may precipitate as a hydrochloride salt.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NH3) to a pH of 7-8 to precipitate the free diamine.

  • Filter the product, wash with water, and dry under vacuum.

Method B: Catalytic Hydrogenation

Materials:

Reagent Molar Ratio Notes
2-Amino-6-chloro-3-nitropyridine 1.0 Starting material
Palladium on Carbon (Pd/C) Catalytic Catalyst
Hydrogen Gas Excess Reducing agent

| Organic Solvent | - | e.g., Ethanol, Toluene |

Procedure:

  • In a hydrogenation reactor, dissolve or suspend 2-amino-6-chloro-3-nitropyridine in a suitable organic solvent.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture and stir until the hydrogen uptake ceases.

  • After the reaction is complete, filter the catalyst.

  • The solvent is removed under reduced pressure to yield the product.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

G cluster_0 Pre-Campaign cluster_1 Campaign Execution cluster_2 Post-Campaign A Process Hazard Analysis B Raw Material Sourcing & Qualification A->B C Equipment Selection & Cleaning Verification B->C D Controlled Reagent Charging E Exotherm Management D->E F In-Process Controls (IPCs) E->F G Product Isolation & Purification H Waste Stream Management G->H I Final Product Specification & Release H->I

Caption: Key considerations for the scale-up of chemical synthesis.

Key Considerations:

  • Heat Management: The nitration and reduction steps are often exothermic. A jacketed reactor with efficient cooling is essential to control the reaction temperature and prevent runaway reactions.

  • Material Handling: Handling of corrosive reagents like concentrated acids and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks associated with the process.

  • Purification: On a large scale, purification methods like crystallization are generally preferred over chromatography. The choice of solvent for crystallization is critical for obtaining high purity and yield.

  • Waste Management: The process will generate acidic and potentially hazardous waste streams that must be neutralized and disposed of in accordance with environmental regulations.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of related diaminopyridine compounds, which can serve as a benchmark for the synthesis of this compound. Actual yields will vary depending on the specific conditions and scale of the reaction.

StepTransformationReported Yield Range (%)Reference
1Nitration of 2,6-dichloropyridine85-95Based on similar nitrations
2Ammonolysis of 2,6-dichloro-3-nitropyridine70-85Based on analogous reactions
3Reduction of 2-amino-3-nitro-6-chloropyridine80-95[1]

Conclusion

The scale-up synthesis of this compound is a feasible process involving a multi-step sequence of nitration, selective amination, and reduction. Careful planning and execution, with a strong emphasis on safety and process control, are necessary for a successful and efficient large-scale production campaign. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to develop a robust and scalable manufacturing process for this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloropyridine-2,3-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound with consistently high yields?

A1: A robust and frequently employed synthetic pathway commences with 2,6-dichloropyridine. This route involves a three-step process:

  • Nitration: 2,6-dichloropyridine undergoes nitration to form 2,6-dichloro-3-nitropyridine.

  • Selective Ammonolysis: Subsequently, a selective ammonolysis is performed to yield 2-amino-6-chloro-3-nitropyridine.

  • Reduction: The final step involves the reduction of the nitro group to afford the desired this compound.

Q2: My final product is difficult to purify. What are the likely impurities?

A2: Impurities can arise from incomplete reactions or side reactions at each stage of the synthesis. Common impurities may include unreacted starting materials from any of the three steps, or isomers formed during the ammonolysis step. Over-reduction in the final step could also lead to dehalogenated byproducts.

Q3: The yield of my nitration step is consistently low. What are the critical parameters to control?

A3: Low yields in the nitration of 2,6-dichloropyridine are often due to suboptimal reaction conditions. Key factors to control include the strength and ratio of the nitrating agents (typically a mixture of nitric acid and sulfuric acid or oleum), the reaction temperature, and the reaction time. Using oleum can improve yields and reduce the evolution of hazardous nitrogen oxide fumes.[1]

Q4: During the final reduction step with SnCl2, I'm having trouble with the work-up due to the formation of tin salts. How can I resolve this?

A4: The precipitation of tin salts during the work-up of SnCl2 reductions is a common issue that can lead to emulsions and purification difficulties.[2][3] To resolve this, it is crucial to adjust the pH of the aqueous layer. Adding a strong base, such as a 50% aqueous NaOH solution, until the tin salts redissolve is an effective strategy.[2] This is due to the amphoteric nature of tin hydroxides, which form soluble stannates at high pH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 2,6-dichloro-3-nitropyridine - Inadequate nitrating agent strength.- Reaction temperature is too low or too high.- Insufficient reaction time.- Use oleum (10-65%) in addition to nitric acid to enhance the reactivity.[1]- Maintain a reaction temperature between 85°C and 150°C.[1]- Ensure a reaction time of at least 5-10 hours.[1][4]
Step 1: Excessive Evolution of Brown Fumes (NOx) - High reaction temperature.- Low concentration of sulfuric acid or oleum.- Carefully control the reaction temperature, ideally not exceeding 142°C.[1]- The use of oleum helps to suppress the evolution of nitrogen oxides.[1]
Step 2: Low Yield of 2-amino-6-chloro-3-nitropyridine - Incomplete reaction.- Formation of isomeric byproducts.- Ensure the reaction with aqueous ammonia in methanol is heated to 35-40°C for at least 2 hours.[5]- Monitor the reaction by TLC to ensure full conversion of the starting material.[5]
Step 3: Incomplete Reduction of the Nitro Group - Insufficient amount of reducing agent.- Inadequate reaction time or temperature.- Use a molar excess of the reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O).[5]- If using SnCl2 in concentrated HCl, refluxing for an extended period (e.g., 18 hours) may be necessary.
Step 3: Formation of an Emulsion During Work-up - Precipitation of tin(IV) hydroxide at neutral or slightly basic pH.- Increase the pH of the aqueous layer significantly by adding a strong base (e.g., 5M to 50% NaOH) until the precipitate dissolves.[2]- Perform multiple extractions of the aqueous phase to ensure complete product recovery.[2]
Final Product: Low Purity After Purification - Inefficient removal of starting materials or byproducts.- Consider column chromatography for purification. Tailing of the product on the silica gel column can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.- Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of 2,6-dichloropyridine

Nitrating Agent Solvent/Co-reagent Temperature (°C) Time (h) Yield (%) Reference
KNO3Concentrated H2SO41201080[4]
30% HNO3/68% H2SO465% Oleum80-1425.568.5-73.2[1]
Fuming HNO3Concentrated H2SO465246[6]
90% HNO3H2SO4Not specifiedNot specified64.5[7]
30% HNO3OleumNot specifiedNot specified~70[7]
Nitric AcidSulfuric Acid110-1202051.8[8]
Nitric AcidSulfuric Acid with Sulfamic Acid110-1203082.0[8]

Table 2: Conditions for the Reduction of 2-amino-3-nitro-6-substituted-pyridines

Starting Material Reducing Agent Solvent/Co-reagent Temperature (°C) Time (h) Yield (%) Reference
2-amino-3-nitro-6-methoxypyridineSnCl2·2H2OConcentrated HCl35-405-686.4[5]
6-Chloro-N-methyl-3-nitropyridin-2-amineSnCl2·2H2OConcentrated HClReflux18Not specified

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

Method A: Nitration with Potassium Nitrate and Sulfuric Acid [4]

  • In a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

  • Following this, slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

  • Slowly heat the mixture to 120°C and maintain this temperature for 10 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • The precipitated white solid is collected, washed with ice water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine (yield: 80%).[4]

Method B: Nitration with Mixed Acid and Oleum [1]

  • Add 29.6 g (0.20 mol) of 2,6-dichloropyridine to 100 g of 65% oleum at 0°C.

  • To this slurry, add 84.0 g of a mixed acid (30% nitric acid/68% sulfuric acid) over a 15-minute period, maintaining the temperature between 5°C and 20°C.

  • Heat the mixture from 80°C to 142°C over a 5.5-hour period.

  • Cool the solution and pour it into water at 0°C.

  • Filter the resulting precipitate, wash it to remove any occluded acid, and air-dry to obtain the product (yield: 68.5%).[1]

Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine[5]
  • Dissolve 25.0 g (0.129 mol) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

  • Charge the solution with 12.2 ml (0.179 mol) of 25.0% aqueous ammonia solution at room temperature.

  • Heat the resulting mixture to 35°–40° C for 2.0 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 20° C.

  • Filter the resulting solid, wash with methanol, and dry to obtain 2-amino-6-chloro-3-nitropyridine.

Step 3: Synthesis of this compound
  • Suspend the 2-amino-6-chloro-3-nitropyridine obtained from the previous step and stannous chloride dihydrate (SnCl2·2H2O) in concentrated HCl.

  • Reflux the mixture for an appropriate time (e.g., 5-18 hours), monitoring the reaction by TLC.

  • Cool the solution to 0°C.

  • Cautiously add 5M aqueous NaOH until the solution reaches a pH of 8 or higher, ensuring that any precipitated tin salts redissolve.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield of This compound check_step3 Analyze Purity of 2-amino-6-chloro-3-nitropyridine (Step 2 Product) start->check_step3 check_step2 Analyze Purity of 2,6-dichloro-3-nitropyridine (Step 1 Product) check_step3->check_step2 Impure sub_step3 Issue in Step 3: Reduction check_step3->sub_step3 Pure sub_step2 Issue in Step 2: Ammonolysis check_step2->sub_step2 Impure sub_step1 Issue in Step 1: Nitration check_step2->sub_step1 Pure troubleshoot_step3 Troubleshoot Reduction: - Check reducing agent stoichiometry - Optimize reaction time/temperature - Improve work-up (pH adjustment) sub_step3->troubleshoot_step3 troubleshoot_step2 Troubleshoot Ammonolysis: - Verify reaction temperature and time - Check ammonia concentration - Analyze for isomers sub_step2->troubleshoot_step2 troubleshoot_step1 Troubleshoot Nitration: - Adjust nitrating agent ratio - Use oleum for better control - Optimize temperature and time sub_step1->troubleshoot_step1 end Improved Yield troubleshoot_step3->end troubleshoot_step2->end troubleshoot_step1->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

reaction_pathway Synthesis Pathway of this compound sub1 2,6-dichloropyridine sub2 2,6-dichloro-3-nitropyridine sub1->sub2 Step 1: Nitration (HNO3, H2SO4/Oleum) sub3 2-amino-6-chloro-3-nitropyridine sub2->sub3 Step 2: Ammonolysis (aq. NH3, MeOH) product This compound sub3->product Step 3: Reduction (SnCl2, HCl)

References

Technical Support Center: Purification of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloropyridine-2,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, if the synthesis involves the reduction of a nitro-group, residual nitro-aromatic compounds could be present.[1][2] Similarly, if the synthesis involves amination of a di-chloro precursor, the starting material or mono-aminated intermediates may be found as impurities.[1]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two most effective and commonly employed purification techniques for this compound and similar compounds are column chromatography and recrystallization.[3] The choice between them depends on the impurity profile and the scale of the reaction. Acid-base extraction can also be a useful technique to separate the basic diamine product from non-basic impurities.

Q3: How can I determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of aminopyridine derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful technique for purity assessment and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity and presence of impurities.[4]

Q4: What are the general stability and storage recommendations for this compound?

A4: this compound is generally stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C. It should be kept away from strong oxidizing agents and strong acids.[5][6]

Troubleshooting Guide

Recrystallization Issues

Q5: I'm having difficulty finding a suitable solvent for the recrystallization of my this compound. What should I do?

A5: Pyridine-containing compounds can sometimes be challenging to recrystallize. A good starting point is to screen a range of solvents with varying polarities. For related compounds, solvents like ethanol, acetone, and 1,4-dioxane have been used.[7] Solvent mixtures such as ethyl acetate/hexane are also frequently employed to achieve optimal solubility for crystallization.

Q6: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?

A6: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Q7: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?

A7: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.

Column Chromatography Issues

Q8: My this compound is streaking/tailing on the silica gel column. How can I fix this?

A8: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.

Q9: I am having trouble separating my this compound from a closely related impurity using column chromatography. What can I do to improve the separation?

A9: To improve the separation (resolution) of closely eluting spots on TLC and column chromatography, you can try the following:

  • Optimize the mobile phase: Test different solvent systems with varying polarities. A less polar solvent system will generally lead to lower Rf values and potentially better separation.

  • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve separation.

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

Data Presentation

Table 1: Potential Impurities in Crude this compound

Potential Impurity Potential Origin Suggested Removal Method
2,6-dichloro-3-nitropyridineStarting material in a multi-step synthesis.[1]Column chromatography
2-amino-6-chloro-3-nitropyridineIntermediate in the synthesis from 2,6-dichloro-3-nitropyridine.[1]Column chromatography, Recrystallization
Unreacted starting materials (general)Incomplete reaction.Column chromatography, Recrystallization
Positional isomersSide reactions during synthesis.Column chromatography
Partially reduced intermediatesIncomplete reduction of a nitro group.[1][2]Column chromatography
Phosphorus-containing byproductsIf phosphorus oxychloride is used in the synthesis.[8][9]Aqueous workup, Column chromatography

Table 2: Estimated Solubility of this compound in Common Solvents

Solvent Estimated Solubility Comments
WaterSparingly solubleSolubility may increase with changes in pH.
MethanolSolubleA good solvent for both dissolving and for chromatography.[7]
EthanolSolubleOften a good solvent for recrystallization of aminopyridines.
Ethyl AcetateModerately solubleCan be used in solvent systems for chromatography and recrystallization.
DichloromethaneSolubleA common solvent for dissolving the crude product for column loading.
Hexane / HeptaneSparingly to insolubleOften used as the non-polar component in chromatography solvent systems.
AcetoneModerately solubleCan be a potential recrystallization solvent.
TolueneSparingly solubleMay be useful in a mixed solvent system for recrystallization.

Note: This data is estimated based on the solubility of similar aminopyridine and chloropyridine compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot recrystallization solvent with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, allow the solution to stand undisturbed.

  • Cooling: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (solvent system) that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point is a mixture of heptane and ethyl acetate. For basic compounds like this compound, adding 0.5-1% triethylamine to the mobile phase is recommended to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks and air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_end Final Product start Crude this compound tlc_analysis TLC/HPLC Analysis start->tlc_analysis decision Impurity Profile? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Crystalline solid with few impurities column_chrom Column Chromatography decision->column_chrom Oily solid or many impurities purity_check Purity Check (HPLC/NMR) recrystallization->purity_check column_chrom->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems start Purification Issue Identified no_crystals No Crystals Form start->no_crystals Recrystallization oiling_out Compound Oils Out start->oiling_out Recrystallization impure_crystals Crystals are Impure start->impure_crystals Recrystallization tailing Peak Tailing start->tailing Chromatography poor_separation Poor Separation start->poor_separation Chromatography sol_no_crystals Scratch flask, add seed crystal, or concentrate solution no_crystals->sol_no_crystals sol_oiling_out Slow cooling, change solvent oiling_out->sol_oiling_out sol_impure_crystals Re-recrystallize with a different solvent or use chromatography impure_crystals->sol_impure_crystals sol_tailing Add triethylamine (0.5-1%) to eluent tailing->sol_tailing sol_poor_separation Optimize mobile phase, use a shallower gradient, or change stationary phase poor_separation->sol_poor_separation

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 6-Chloropyridine-2,3-diamine.

Troubleshooting Guide

Low yields or reaction failure when using this compound in Suzuki coupling reactions can be attributed to several factors, primarily stemming from the electronic properties of the substrate. The presence of two amino groups and a pyridine nitrogen can lead to catalyst inhibition.[1][2] Additionally, the C-Cl bond is less reactive compared to C-Br or C-I bonds, making the oxidative addition step more challenging.[3][4]

Below is a guide to troubleshoot common issues:

Problem Potential Cause Recommended Solution
Low to No Product Formation Catalyst Inactivity/Inhibition: The lone pairs on the diamine and pyridine nitrogens can coordinate with the palladium catalyst, leading to deactivation.[1][2]Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to promote the formation of the active monoligated palladium(0) species and shield the metal center.[3][4] Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% may overcome partial inhibition.[1] Use a Pre-catalyst: Buchwald G3 pre-catalysts can provide a more active and stable catalytic species.[1]
Ineffective Base: The base may be too weak, not soluble enough, or inappropriate for activating the boronic acid.[3]Screen Bases: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[3][5] Weaker bases like K₂CO₃ can also be successful.[1]
Low Reaction Temperature: The C-Cl bond activation requires higher energy.[3]Increase Temperature: Reactions involving aryl chlorides typically require temperatures between 80-110 °C.[3] Microwave irradiation can also be considered to accelerate the reaction.[4][6]
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, leading to deactivation.[3][4]Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[3][7]
Formation of Side Products Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1][2]Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1][2] Anhydrous Conditions: Use anhydrous solvents and reagents.[7] Milder Base: A weaker base might reduce the rate of protodeboronation.[7]
Homocoupling: Self-coupling of the boronic acid, often caused by the presence of oxygen or Pd(II) species.[2][5]Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture.[7] Use a Pd(0) Source: Employ a Pd(0) precatalyst or ensure conditions fully reduce a Pd(II) source.[5]
Dehalogenation: Reduction of the starting this compound.[2]Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[2] Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing when standard conditions like Pd(PPh₃)₄ work for other substrates?

A1: The substrate this compound is particularly challenging for several reasons. The nitrogen atoms on both the pyridine ring and the two amino groups are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Standard catalysts like Pd(PPh₃)₄ are often not effective enough for the difficult oxidative addition of the C-Cl bond, which is stronger than C-Br or C-I bonds.[2][3] More active catalyst systems with bulky, electron-rich ligands are typically required.[3]

Q2: What is the best initial catalyst, ligand, and base combination to try for this substrate?

A2: A good starting point for optimization would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][3] For the base, K₃PO₄ or Cs₂CO₃ are often effective for challenging aryl chlorides.[3] It is recommended to screen a few different combinations to find the optimal conditions for your specific boronic acid.

Q3: I am observing the formation of a byproduct with the mass of my starting material minus the chlorine. What is happening and how can I prevent it?

A3: This byproduct is likely the dehalogenated product, 2,3-diaminopyridine. This can occur when the palladium catalyst reacts with a source of hydride in the reaction mixture.[2] To minimize dehalogenation, ensure your solvents are anhydrous and not prone to acting as a hydride source. Optimizing the reaction time to be as short as possible while still allowing for product formation can also help.[2]

Q4: My boronic acid seems to be decomposing during the reaction. How can I address this?

A4: The decomposition of the boronic acid is likely due to protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] This is a common side reaction, especially with heteroaryl boronic acids and in the presence of water.[1] To mitigate this, consider using more stable boronic esters like pinacol esters.[1][2] Running the reaction under anhydrous conditions and using a milder base, if possible, can also reduce the rate of protodeboronation.[1][7]

Q5: Should I use aqueous or anhydrous conditions for the Suzuki coupling of this compound?

A5: The choice between aqueous and anhydrous conditions can be critical. While some Suzuki reactions benefit from a small amount of water, especially when using bases like K₃PO₄, excess water can promote protodeboronation of the boronic acid.[3] Given the potential for this side reaction, starting with anhydrous conditions is a prudent approach.[7] If anhydrous conditions with a base like K₃PO₄ are not effective, a carefully controlled amount of degassed water can be added.[3]

Data Presentation: Condition Screening

The following tables provide a starting point for the optimization of reaction conditions. Yields are illustrative and will vary depending on the specific arylboronic acid used.

Table 1: Catalyst & Ligand Screening

Palladium Source (mol%) Ligand (mol%) Typical Yield Range (%) Notes
Pd₂(dba)₃ (2)SPhos (4)70-95Generally a high-yielding system for challenging chlorides.[3]
Pd(OAc)₂ (2)XPhos (4)65-90Another robust system for heteroaryl chlorides.[3]
PdCl₂(dppf) (3)-40-75A common precatalyst, but may require higher temperatures.[3]
Pd(PPh₃)₄ (5)-< 20Often ineffective for this type of substrate.[2]

Table 2: Base Screening

Base (equivalents) Typical Yield Range (%) Notes
K₃PO₄ (2)70-95Frequently effective in challenging couplings.[5]
Cs₂CO₃ (2)65-90A strong, non-nucleophilic base often used for aryl chlorides.[3]
K₂CO₃ (2)50-80A weaker base that can be effective.[1]
Na₂CO₃ (2)40-70Another common base, may be less effective for this substrate.[5]

Table 3: Solvent Screening

Solvent Typical Yield Range (%) Notes
1,4-Dioxane70-95A common and often effective solvent.
Toluene60-85Another suitable non-polar solvent.
THF50-80Can also be used, may require higher temperatures due to lower boiling point.
DMF40-70A polar aprotic solvent, use with caution as it can be a hydride source.

Experimental Protocol: General Procedure for Suzuki Coupling

This is a generalized procedure and should be optimized for each specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.[3]

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl (this compound) PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' (Product) RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base effective? check_catalyst->check_base Yes optimize_base Screen stronger bases (K₃PO₄, Cs₂CO₃). check_base->optimize_base No check_temp Is the temperature high enough? check_base->check_temp Yes optimize_temp Increase temperature to 80-110 °C. check_temp->optimize_temp No check_degas Is the system properly degassed? check_temp->check_degas Yes optimize_degas Thoroughly degas solvents and reaction mixture. check_degas->optimize_degas No side_products Side Products Observed? check_degas->side_products Yes protodeboronation Protodeboronation? side_products->protodeboronation solve_proto Use boronic esters. Ensure anhydrous conditions. protodeboronation->solve_proto Yes homocoupling Homocoupling? protodeboronation->homocoupling No solve_homo Ensure anaerobic conditions. Use a Pd(0) source. homocoupling->solve_homo Yes

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

side reactions and byproduct formation in 6-Chloropyridine-2,3-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridine-2,3-diamine. The content addresses specific issues related to side reactions and byproduct formation that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: Due to its trifunctional nature (a replaceable chlorine atom and two adjacent amino groups), this compound can participate in several side reactions. The most common include self-condensation or polymerization, over-alkylation or acylation of the amino groups, and unintended cyclization reactions. The electron-deficient nature of the pyridine ring makes the chlorine at the 6-position susceptible to nucleophilic aromatic substitution (SNAr), while the adjacent diamino groups are prone to react with electrophiles.

Q2: I am observing a significant amount of dark, insoluble material in my reaction. What could be the cause?

A2: The formation of dark, insoluble materials often suggests polymerization or extensive decomposition of the starting material or product. This can be triggered by excessive heat, prolonged reaction times, or the presence of strong acids or bases that can catalyze self-condensation of the diamine. In some cases, oxidative dimerization can also lead to colored, high-molecular-weight byproducts.

Q3: My reaction to form an imidazopyridine from this compound is giving a low yield of the desired product along with several other spots on TLC. What are the likely byproducts?

A3: In the synthesis of imidazopyridines, which involves the condensation of the diamine with an aldehyde or carboxylic acid derivative, several byproducts can form. These may include incompletely cyclized intermediates, the formation of bis-amidine structures from the reaction of two diamine molecules with one aldehyde, or side reactions involving the chloro-substituent. If the reaction conditions are not carefully controlled, oxidation of the starting material or product can also occur.

Q4: When performing a nucleophilic aromatic substitution (SNAr) on the chloro group, I am getting a mixture of mono- and di-substituted products on the amino groups. How can I improve the selectivity?

A4: The amino groups at the 2- and 3-positions can compete with the intended nucleophile for reaction at the electrophilic sites of your reagents. To improve selectivity for the SNAr reaction at the 6-position, consider protecting the amino groups, for example, by acylation. Alternatively, carefully controlling the stoichiometry of the nucleophile and the reaction temperature can help minimize side reactions at the amino groups. The choice of a less basic nucleophile can also favor substitution at the carbon-chlorine bond over deprotonation or reaction with the amino groups.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Insufficient reactivity of the nucleophile Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the nucleophile.
Poor solubility of this compound Screen different solvents or solvent mixtures. Gentle heating can improve solubility, but monitor for decomposition.
Decomposition of starting material or product Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation.
Side reactions involving the amino groups Protect the amino groups prior to the SNAr reaction. Use a milder base or carefully control the stoichiometry of the base.
Issue 2: Formation of Multiple Products in Condensation Reactions (e.g., Imidazopyridine Synthesis)
Potential Cause Troubleshooting Step
Incorrect stoichiometry of reactants Carefully control the molar ratio of this compound to the condensing partner (e.g., aldehyde, ketone, or carboxylic acid).
Formation of incompletely cyclized intermediates Increase the reaction temperature or prolong the reaction time to promote the final cyclization and dehydration step. The addition of a dehydrating agent may be beneficial.
Self-condensation of the diamine Add the condensing partner to the reaction mixture before or simultaneously with any catalyst or activating agent. Maintain a lower reaction temperature initially.
Oxidation of the diamine or product Perform the reaction under an inert atmosphere. Use degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the chlorine atom in this compound with a generic nucleophile (Nu-H).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (Nu-H, 1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.) to the solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Imidazopyridine Synthesis via Condensation with an Aldehyde

This protocol outlines a general method for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridines.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the aldehyde (1.0-1.2 eq.).

  • Catalyst/Oxidant Addition: Depending on the specific aldehyde and desired conditions, an acid catalyst (e.g., p-toluenesulfonic acid) or an oxidant (e.g., sodium metabisulfite followed by air oxidation, or an iron catalyst) may be added.

  • Reaction Execution: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction for the formation of the product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

logical_relationship cluster_start Starting Material cluster_reactions Primary Reactions cluster_products Expected Products cluster_byproducts Potential Byproducts This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Condensation Condensation/ Cyclization This compound->Condensation Polymer Polymerization/ Decomposition This compound->Polymer Dimer Dimerization This compound->Dimer Substituted_Product 6-Substituted-pyridine- 2,3-diamine SNAr->Substituted_Product Over_alkylation Over-alkylation/ acylation SNAr->Over_alkylation Imidazopyridine Imidazopyridine Derivative Condensation->Imidazopyridine Incomplete_Cyclization Incomplete Cyclization Condensation->Incomplete_Cyclization

Caption: Logical relationships of reactions and byproduct formation.

experimental_workflow Start Start: Reaction Setup (this compound + Reagents) Reaction Reaction Execution (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Troubleshooting Troubleshooting Required Monitoring->Troubleshooting Side Reactions/ Low Conversion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End Troubleshooting->Reaction Adjust Conditions

Caption: General experimental workflow and troubleshooting loop.

Technical Support Center: Palladium-Catalyzed Reactions of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-Chloropyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound showing low or no conversion?

A1: Low or no conversion in cross-coupling reactions with this compound is a common challenge. The substrate's inherent properties, specifically the electron-donating amino groups and the coordinating pyridine nitrogen, can complicate the catalytic cycle. Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino groups can coordinate with the palladium catalyst, forming inactive species and hindering its catalytic activity.[1][2] Oxygen contamination can also deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1]

  • Suboptimal Reagent Quality: The purity and stability of your reagents are crucial. For instance, boronic acids are susceptible to degradation.[1] It is also essential that solvents are anhydrous and properly degassed, and the base is of high purity.[1]

  • Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are critical. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[1]

  • Inappropriate Choice of Ligand and Base: The selection of the ligand and base is vital for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For electron-rich chloro-heteroarenes like this compound, bulky, electron-rich phosphine ligands are often beneficial.[3]

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can this be minimized?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing the desired coupling.[4] This often occurs when the reductive elimination step of the catalytic cycle is slow, allowing for competing pathways. To suppress this side reaction, consider the following:

  • Ligand Choice: Employing bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of metal hydroxides or moisture can exacerbate hydrodehalogenation.[4]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can favor the desired amination pathway.[4]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[4]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura coupling of chloropyridines, which are generally less reactive than their bromo or iodo counterparts, a more active catalyst system is typically required.[2] While optimal conditions are substrate-dependent, a good starting point would be:

  • Palladium Source: A pre-catalyst such as a G3 or G4 palladacycle, or a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand.[4]

  • Ligand: A bulky, electron-rich phosphine ligand like RuPhos, BrettPhos, or DavePhos.[4]

  • Base: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[4]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene, sometimes with a small amount of water.[2][3]

  • Temperature: Elevated temperatures, typically in the range of 80-110 °C.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or deactivated catalyst.- Ensure the palladium source and ligand are of good quality and stored correctly. - Consider using a more stable and active pre-catalyst. - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[4] - Purify starting materials to remove potential catalyst poisons.
Inappropriate ligand or base.- Screen a variety of bulky, electron-rich phosphine ligands. - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[4]
Oxygen or moisture contamination.- Thoroughly degas all solvents and reagents. - Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
Formation of Side Products (e.g., Homocoupling) Incomplete reduction of Pd(II) precatalyst or oxidation of Pd(0) catalyst.- Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of the Pd(II) precatalyst. - Thoroughly degas the reaction mixture and maintain an inert atmosphere.[2]
Reaction Stalls or is Sluggish Catalyst inhibition by the substrate.- The nitrogen atoms of the pyridine ring and amino groups can coordinate to the palladium catalyst, inhibiting its activity.[2] - Consider using a ligand that can mitigate this inhibition.
Poor solubility of reagents.- Screen different solvents or solvent mixtures to ensure all components are soluble at the reaction temperature.
Irreproducible Results Variations in reagent purity, inert atmosphere, stirring rate, or order of addition.- Use reagents of consistent high purity. - Ensure robust Schlenk line or glovebox techniques. - Maintain a consistent and vigorous stirring rate. - Be consistent with the order of reagent addition.[5]

Quantitative Data from Related Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of chloropyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (2-5)-K₃PO₄1,4-Dioxane/H₂O85-951870-90
2Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃DMF/H₂O120 (MW)0.17~80
3Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)KFTHF50OvernightModerate

Data adapted from literature for various chloropyridine substrates and should be considered as a starting point for optimization.[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene90-11012-2480-95
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH10018High
3Pd-G3-XPhos (1-3)-LHMDS1,4-Dioxane80-1001675-90

Data compiled from typical conditions for the amination of related chloro-heterocycles and serves as a guideline.[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and requires optimization for this compound and the specific boronic acid.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

General Protocol for a Buchwald-Hartwig Amination Reaction

This is a general guideline and will likely require optimization for specific amine coupling partners.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuation and Backfilling: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube under a positive flow of argon.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.[6]

Visual Troubleshooting and Workflow Diagrams

Catalyst_Deactivation_Troubleshooting Start Low/No Yield in Pd-Catalyzed Reaction Check_Catalyst Check Catalyst System: - Active Source/Pre-catalyst? - Appropriate Ligand? - Sufficient Loading? Start->Check_Catalyst Check_Conditions Verify Reaction Conditions: - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Optimal Temperature? Start->Check_Conditions Check_Reagents Assess Reagent Quality: - Purity of Substrates? - Purity and Strength of Base? Start->Check_Reagents Side_Reactions Analyze for Side Reactions: - Hydrodehalogenation? - Homocoupling? Start->Side_Reactions Optimize Systematic Optimization: - Screen Ligands/Bases - Adjust Temperature - Vary Catalyst Loading Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize Side_Reactions->Optimize Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids to Flask: This compound, Boronic Acid, Base B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H I Final Product H->I Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Coordination Coordination with Pyridine-N or Amine-N Active_Catalyst->Coordination Oxidation Oxidation by O₂ Active_Catalyst->Oxidation Aggregation Aggregation to Palladium Black Active_Catalyst->Aggregation Poisoning Poisoning by Impurities (e.g., Sulfur) Active_Catalyst->Poisoning Inactive_Catalyst Inactive/Deactivated Catalyst Coordination->Inactive_Catalyst Oxidation->Inactive_Catalyst Aggregation->Inactive_Catalyst Poisoning->Inactive_Catalyst

References

Technical Support Center: Nucleophilic Substitution on Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with nucleophilic substitution reactions on chloropyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on 3-chloropyridine not working?

A1: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is most favorable at the 2- and 4-positions. The electron-withdrawing nature of the ring nitrogen effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction at these positions through resonance.[1][2][3][4] The 3-position lacks this stabilization, making 3-chloropyridine significantly less reactive towards nucleophiles under typical SNAr conditions.[1][3]

Q2: What is the general reactivity order for chloropyridines in SNAr reactions?

A2: The general order of reactivity for chloropyridines in nucleophilic aromatic substitution is 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[5] This is due to the superior resonance stabilization of the intermediate when the nucleophile attacks the 4-position, followed by the 2-position.

Q3: How do electron-withdrawing and electron-donating groups on the pyridine ring affect the reaction?

A3: Electron-withdrawing groups (EWGs) on the pyridine ring, particularly when positioned ortho or para to the chlorine atom, increase the electrophilicity of the carbon attached to the chlorine and further stabilize the Meisenheimer complex, thus activating the ring and accelerating the reaction.[6][7][8] Conversely, electron-donating groups (EDGs) can decrease the reaction rate by destabilizing the negatively charged intermediate.[9][10][11] However, the position of EDGs can also influence regioselectivity in polysubstituted pyridines.[12]

Q4: What are the best solvents for nucleophilic substitution on chloropyridines?

A4: Polar aprotic solvents such as DMSO, THF, and DMF are generally recommended for SNAr reactions.[7][13] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents.[14][15] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, which stabilizes it and can reduce its reactivity, thereby slowing down the reaction.[14][15][16]

Q5: My reaction is very slow. What can I do to increase the reaction rate?

A5: To increase the reaction rate, consider the following:

  • Increase the temperature: Heating the reaction mixture often helps to overcome the activation energy barrier, especially for less reactive substrates.[17]

  • Use a stronger nucleophile: More nucleophilic reagents will react faster.[18]

  • Change the solvent: Switching to a more suitable polar aprotic solvent can enhance the nucleophile's reactivity.[14]

  • Add a catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially when dealing with anionic nucleophiles.[19] For certain reactions like acylations, pyridine-based catalysts like DMAP are used.[20]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Substrate is 3-chloropyridine: Inherently low reactivity.Consider alternative synthetic routes or more forcing reaction conditions (high temperature, strong base), though success is not guaranteed.
2. Weak nucleophile: The nucleophile is not reactive enough.Use a stronger nucleophile or generate the nucleophile in situ with a stronger base.
3. Inappropriate solvent: The solvent may be stabilizing the nucleophile too much (polar protic) or not dissolving the reactants adequately.Switch to a polar aprotic solvent like DMSO or DMF.[13]
4. Low temperature: The reaction may have a high activation energy.Increase the reaction temperature.[17]
5. Deactivating groups on the ring: Electron-donating groups may be slowing the reaction.Higher temperatures and longer reaction times may be necessary.
Mixture of Products (Poor Regioselectivity) 1. Multiple reactive sites: Dichloro- or polychloropyridines can lead to substitution at multiple positions.Modify the reaction conditions (temperature, solvent, nucleophile) to favor one position over another. Steric hindrance on the nucleophile or substrate can also influence regioselectivity.[12]
2. Competing reaction mechanisms. Ensure conditions strongly favor the SNAr pathway.
Side Reactions/Product Degradation 1. Solvolysis: If a protic solvent is used (e.g., alcohol), it may act as a nucleophile.Use an aprotic solvent.
2. High temperatures leading to decomposition. Try to run the reaction at the lowest effective temperature. Consider using a more reactive substrate (e.g., a fluoropyridine) which may allow for milder conditions.
3. Strong base causing unwanted reactions. Use the minimum amount of base necessary to deprotonate the nucleophile.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of a Chloropyridine:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloropyridine substrate in an appropriate anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF).

  • Add the nucleophile to the solution. If the nucleophile is an amine, it can often be added directly. If it is an alcohol or thiol, a base (e.g., NaH, K2CO3, or KOtBu) is typically added to generate the corresponding alkoxide or thiolate in situ.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to >100 °C, depending on the reactivity of the substrates).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to quench the reaction and remove inorganic salts. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visual Guides

Caption: Troubleshooting workflow for SNAr on chloropyridines.

reactivity_factors reactivity SNAr Reactivity substrate Substrate Structure reactivity->substrate nucleophile Nucleophile reactivity->nucleophile solvent Solvent reactivity->solvent temperature Temperature reactivity->temperature leaving_group Leaving Group reactivity->leaving_group position Position of Cl (4 > 2 >> 3) substrate->position ewg Electron-Withdrawing Groups (Activating) substrate->ewg edg Electron-Donating Groups (Deactivating) substrate->edg polar_aprotic Polar Aprotic (Favored) e.g., DMSO, DMF solvent->polar_aprotic polar_protic Polar Protic (Disfavored) e.g., H2O, EtOH solvent->polar_protic

References

Technical Support Center: Purification of 6-Chloropyridine-2,3-diamine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Chloropyridine-2,3-diamine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying this compound derivatives on silica gel?

A1: The most prevalent issue is significant peak tailing during column chromatography and on TLC plates. This is due to the basic nature of the diamine functional groups, which strongly interact with the acidic silanol groups on the surface of the silica gel.

Q2: How can I prevent peak tailing for my this compound derivative?

A2: To minimize peak tailing, a basic modifier should be added to the mobile phase. The most common and effective method is to add a small percentage (typically 0.5-2% v/v) of triethylamine (TEA) or a similar volatile base like pyridine to your eluent.[1] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks.

Q3: What are suitable starting solvent systems for the column chromatography of this compound derivatives?

A3: Given the polar nature of this compound derivatives, a good starting point is a binary solvent system consisting of a non-polar and a polar solvent. Common choices include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. The polarity of the eluent should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the target compound on a TLC plate.[2]

Q4: My compound is not moving from the baseline on the TLC plate even with highly polar solvent systems. What should I do?

A4: If your compound remains at the baseline, it indicates very strong interaction with the silica gel. In addition to adding triethylamine, you can try more polar solvent systems. A common solvent system for highly polar basic compounds is a mixture of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide in the methanol. For example, a 95:5 mixture of dichloromethane and a 7N solution of ammonia in methanol can be effective.

Q5: Is it better to use isocratic or gradient elution for purifying this compound derivatives?

A5: Gradient elution is often more effective for purifying these compounds, especially when dealing with impurities that have very different polarities. Starting with a less polar mobile phase and gradually increasing the polarity allows for the elution of less polar impurities first, followed by the desired product, and finally, the more polar impurities. This approach generally results in better separation and purer fractions.

Q6: Can I use other stationary phases besides silica gel?

A6: Yes. If your compound is unstable on silica gel or if separation is still challenging, alternative stationary phases can be used. Alumina (neutral or basic) is a good alternative for basic compounds. Reversed-phase chromatography on C18-functionalized silica is another option, where a polar mobile phase (like water/acetonitrile or water/methanol) is used.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol. Ensure a basic modifier like triethylamine is present in the eluent.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between your product and the impurities. Aim for a significant difference in Rf values.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was packed improperly.Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
The product elutes as a broad band, leading to mixed fractions Peak tailing due to interaction with silica gel.Add 0.5-2% triethylamine to your eluent system.
Diffusion during a slow elution.Increase the flow rate of the column. Flash chromatography, where pressure is applied to speed up the elution, is generally preferred over gravity chromatography.
Irreproducible results between TLC and column chromatography The TLC plate and the bulk silica gel have different properties.Use TLC plates from the same manufacturer and with the same specifications as your bulk silica gel.
The conditions are not identical (e.g., saturation of the TLC chamber).Ensure the TLC chamber is properly saturated with the solvent vapor before developing the plate to get a reliable Rf value.
The purified product is still impure Co-elution with an impurity that has a similar Rf value.Try a different solvent system with different selectivity. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the elution order and improve separation.
The fractions were not analyzed carefully.Run a TLC of every fraction or every few fractions to accurately determine which ones contain the pure product.

Quantitative Data Summary

The following tables provide suggested starting conditions for the purification of this compound derivatives. These are general guidelines and may require optimization for specific derivatives and impurity profiles.

Table 1: Suggested TLC and Column Chromatography Solvent Systems

Compound Polarity Suggested Solvent System (v/v) Typical Starting Ratio Recommended Modifier
Moderately PolarHexane / Ethyl Acetate80:20 to 50:501% Triethylamine
PolarDichloromethane / Methanol98:2 to 90:101% Triethylamine
Very PolarDichloromethane / (7N Ammonia in Methanol)95:5 to 85:15N/A (Ammonia is the modifier)

Table 2: Expected Rf Values and Elution Behavior

Solvent System (Example) Target Rf on TLC Expected Elution Profile in Column
70:30 Hexane / Ethyl Acetate + 1% TEA~0.3Elution after non-polar impurities, with good peak shape.
95:5 Dichloromethane / Methanol + 1% TEA~0.25Slower elution, suitable for separating from more polar impurities.

Detailed Experimental Protocol

This protocol describes a general procedure for the purification of a crude this compound derivative using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to a volume of the initial, least polar eluent you plan to use (e.g., 80:20 hexane/ethyl acetate with 1% triethylamine).

  • Stir the mixture to form a homogeneous slurry with no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Using a pipette, carefully add the sample solution to the top of the silica gel bed.

  • Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., using a pump or a syringe with a sealed adapter) to start the elution.

  • Collect fractions in test tubes or vials.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

5. Gradient Elution (if necessary):

  • If the desired compound is eluting too slowly or not at all, gradually increase the polarity of the eluent. For example, switch from 80:20 hexane/ethyl acetate to 70:30, then 60:40, and so on.

6. Isolation of the Pure Compound:

  • Identify the fractions containing the pure product by TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Column Chromatography problem1 Poor Separation start->problem1 problem2 Peak Tailing start->problem2 problem3 Compound Not Eluting start->problem3 problem4 Product Contaminated start->problem4 solution1a Optimize Solvent System via TLC problem1->solution1a Is Rf difference small? solution1b Check Column Loading problem1->solution1b Was the column overloaded? solution1c Repack Column problem1->solution1c Was the packing uneven? solution2 Add Basic Modifier (e.g., 1% TEA) problem2->solution2 Are peaks asymmetrical? solution3a Increase Eluent Polarity problem3->solution3a Is Rf zero on TLC? solution3b Check Compound Stability on Silica problem3->solution3b Does the spot streak on TLC? solution4a Careful Fraction Analysis (TLC) problem4->solution4a Are fractions mixed? solution4b Try a Different Solvent System problem4->solution4b Is there a co-eluting impurity?

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find suitable eluent, Rf ~0.2-0.3) slurry 2. Prepare Silica Slurry (in initial eluent + 1% TEA) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General experimental workflow for column chromatography purification.

References

Technical Support Center: Managing Regioselectivity in Reactions of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridine-2,3-diamine. The focus is on managing regioselectivity in common reactions, particularly the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

The primary challenge is controlling the regioselectivity of reactions involving the two adjacent amino groups at the C2 and C3 positions. The electronic and steric environment of each amino group is different, which can lead to the formation of a mixture of regioisomers.

Q2: Which of the two amino groups in this compound is more nucleophilic?

Predicting the relative nucleophilicity is complex due to competing electronic and steric effects:

  • Electronic Effects: The 2-amino group is adjacent to the electron-withdrawing pyridine nitrogen, which reduces its nucleophilicity. The 3-amino group is para to the electron-withdrawing chloro group, which also decreases its basicity and nucleophilicity.

  • Steric Effects: The 2-amino group is ortho to the chloro substituent, leading to greater steric hindrance compared to the 3-amino group.

Without specific experimental data for this substrate, it is difficult to definitively state which amine is more nucleophilic. The reaction outcome will likely depend on the specific reagents and conditions used.

Q3: What are the expected products in a cyclocondensation reaction with an aldehyde or carboxylic acid?

When reacting this compound with a single equivalent of an aldehyde or carboxylic acid (or its derivative), two possible regioisomeric products can be formed:

  • 7-chloro-1H-imidazo[4,5-b]pyridine: Formed when the initial reaction occurs at the 3-amino group, followed by cyclization involving the 2-amino group.

  • 4-chloro-1H-imidazo[4,5-b]pyridine: Formed when the initial reaction occurs at the 2-amino group, followed by cyclization involving the 3-amino group.

The formation of these isomers is a key challenge in ensuring the synthesis of a single, desired compound.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

  • Symptom: Spectroscopic analysis (e.g., ¹H NMR, LC-MS) of the crude reaction product indicates the presence of two or more isomeric products.

  • Possible Cause: The reaction conditions used do not sufficiently differentiate between the reactivity of the 2-amino and 3-amino groups, leading to a non-selective reaction.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature may enhance the selectivity of the reaction by favoring the kinetically controlled product.

    • Solvent Polarity: Varying the solvent polarity can influence the relative reactivity of the amino groups. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

    • Catalyst: In acid-catalyzed reactions (e.g., Phillips-Ladenburg reaction), the choice and amount of acid can significantly impact regioselectivity. Screen different acids (e.g., p-toluenesulfonic acid, acetic acid, polyphosphoric acid).

    • Steric Hindrance of the Reagent: Using a bulkier aldehyde or carboxylic acid derivative may favor reaction at the less sterically hindered 3-amino group.

    • Protection-Deprotection Strategy: Although more synthetically demanding, selective protection of one amino group would provide unambiguous control over the regioselectivity.

Issue 2: Difficulty in Characterizing the Regioisomers

  • Symptom: Ambiguous spectroscopic data makes it difficult to assign the correct structure to the isolated product(s).

  • Possible Cause: The spectroscopic differences between the 7-chloro and 4-chloro isomers may be subtle.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: Techniques such as NOESY or HMBC can be invaluable in establishing the connectivity and spatial relationships between protons and carbons, allowing for unambiguous structure elucidation. For example, a NOESY correlation between the imidazole N-H proton and a proton on the pyridine ring can help determine the substitution pattern.

    • Comparison to Known Compounds: Search the literature for reported spectroscopic data of authenticated samples of 7-chloro- and 4-chloroimidazo[4,5-b]pyridines.

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive structural proof.

Data Presentation

Due to the lack of specific quantitative data in the literature for the regioselectivity of reactions with this compound, the following table presents hypothetical data to illustrate how such information could be structured for comparison.

EntryReagentSolventTemperature (°C)CatalystProduct Ratio (7-chloro : 4-chloro)
1BenzaldehydeEthanol80None1 : 1
2BenzaldehydeToluene110p-TSA (0.1 eq)3 : 1
3Formic Acid-120None2 : 1
4PivaldehydeDMF100None5 : 1

Note: This data is illustrative and not based on reported experimental results.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines (Phillips-Ladenburg Reaction)

This protocol is a general procedure that may require optimization for this compound to achieve the desired regioselectivity.

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde or Carboxylic Acid (1.0-1.2 equiv)

    • Solvent (e.g., ethanol, acetic acid, or polyphosphoric acid)

    • Optional: Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv)

    • Optional: Oxidizing agent (e.g., air, nitrobenzene) for aldehyde reactions

  • Procedure (with Aldehyde):

    • To a round-bottom flask, add this compound and the chosen solvent.

    • Add the aldehyde to the mixture.

    • If an acid catalyst is used, add it at this stage.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may require several hours. For reactions with aldehydes, an oxidative workup or the presence of an oxidizing agent may be necessary to form the aromatic imidazole ring.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to separate the regioisomers.

  • Procedure (with Carboxylic Acid):

    • Combine this compound and the carboxylic acid in a reaction vessel.

    • Add a dehydrating agent such as polyphosphoric acid (PPA).[1]

    • Heat the mixture at a high temperature (typically >150 °C) for several hours, monitoring by TLC or LC-MS.

    • After cooling, carefully quench the reaction by pouring it onto ice water and neutralizing with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Regioselectivity_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_pathA Pathway A cluster_pathB Pathway B start This compound + R-CHO N3_attack Initial attack at 3-NH2 start->N3_attack Less hindered N2_attack Initial attack at 2-NH2 start->N2_attack More hindered Cyclize_A Cyclization at 2-NH2 N3_attack->Cyclize_A Product_A 7-chloro-1H-imidazo[4,5-b]pyridine Cyclize_A->Product_A Cyclize_B Cyclization at 3-NH2 N2_attack->Cyclize_B Product_B 4-chloro-1H-imidazo[4,5-b]pyridine Cyclize_B->Product_B Troubleshooting_Workflow Start Reaction of this compound Analysis Analyze product mixture (NMR, LC-MS) Start->Analysis Decision Is regioselectivity acceptable? Analysis->Decision Success Proceed to next step Decision->Success Yes Troubleshoot Troubleshoot Reaction Conditions Decision->Troubleshoot No Option1 Lower Temperature Troubleshoot->Option1 Option2 Change Solvent Troubleshoot->Option2 Option3 Vary Catalyst Troubleshoot->Option3 Option4 Use Bulky Reagent Troubleshoot->Option4 Option1->Start Option2->Start Option3->Start Option4->Start

References

Navigating the Reactivity of 6-Chloropyridine-2,3-diamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the reactivity of 6-Chloropyridine-2,3-diamine, a critical building block in the synthesis of bioactive molecules, particularly imidazo[4,5-b]pyridines. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of the impact of different bases and solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: The most common application of this compound is the synthesis of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with various carbonyl compounds, such as aldehydes and carboxylic acids, or their derivatives.[1][2] The resulting 6-chloro-imidazo[4,5-b]pyridine core is a key pharmacophore in the development of various therapeutic agents.

Q2: How does the chloro-substituent at the 6-position influence the reactivity of the diamine?

A2: The electron-withdrawing nature of the chlorine atom at the 6-position (ortho to the pyridine nitrogen) activates the pyridine ring for nucleophilic aromatic substitution. This can influence the reactivity of the diamine in subsequent reactions. However, it can also be a site for side reactions, such as dechlorination, under certain conditions.

Q3: What are the common challenges encountered when working with this compound?

A3: Researchers may face challenges such as low yields of the desired product, the formation of regioisomers when using unsymmetrical reagents, and the occurrence of side reactions like dechlorination.[2] Separation of regioisomers can also be difficult due to their similar physical and chemical properties.[1][2]

Q4: Which analytical techniques are recommended for monitoring the progress of reactions involving this compound?

A4: Thin-Layer Chromatography (TLC) is suitable for rapid qualitative checks. For quantitative analysis of reactants and products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred. Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are powerful tools for identifying products, intermediates, and byproducts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of 6-Chloro-imidazo[4,5-b]pyridine Incomplete reaction.Monitor the reaction closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.[2]
Suboptimal reaction conditions.Experiment with different solvents and bases. The choice of base and solvent can significantly impact the reaction rate and yield. Refer to the data tables below for guidance.[3]
Degradation of starting material or product.Ensure the use of high-purity, dry reagents and solvents. If the product is sensitive, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Dechlorinated Byproduct Harsh reaction conditions (high temperature or strongly basic medium).Employ milder reaction conditions. Consider using a weaker base or lowering the reaction temperature.
Presence of a reducing agent.Ensure all reagents and solvents are free from reducing impurities.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts with similar polarity to the product.Optimize the reaction to drive it to completion. For purification, consider alternative chromatographic techniques (e.g., different stationary or mobile phases) or recrystallization from a suitable solvent system.
Formation of Regioisomers Use of unsymmetrical reagents (e.g., substituted benzaldehydes).The separation of regioisomers can be challenging. High-performance liquid chromatography (HPLC) is often the most effective method for separation. It may be necessary to optimize the chromatographic conditions (column, mobile phase, gradient) for effective separation.[1][2]

Impact of Base and Solvent on Reactivity: A Comparative Overview

The choice of base and solvent is critical in controlling the reactivity of this compound and the subsequent yield of the desired product. The following tables summarize findings from the literature on the synthesis of related imidazo[4,5-b]pyridine derivatives, which can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Base on the Synthesis of Imidazo[4,5-b]pyridine Derivatives

BaseReaction TypeSubstrateSolventObservations & Yield
K₂CO₃Suzuki Coupling6-bromo-2-phenylimidazo[4,5-b]pyridineToluene:Ethanol (4:1)Optimal base for microwave-assisted Suzuki coupling, yielding a wide range of products (20-100%).[3]
DIPEAThree-component reactionYnals, isocyanates, amines, alcoholsTHFIdentified as the optimal base for a metal-free, one-pot synthesis of 2,3,6-substituted pyridines, with yields up to 89%.[4]
tBuOLiC-2 Alkenylation3H-imidazo[4,5-b]pyridineDioxaneUsed in a Pd/Cu co-catalyzed microwave-assisted reaction, resulting in moderate to good yields.[5]
None (base-free)Nucleophilic Substitution2-chloro-3-nitropyridine with primary aminesDichloromethaneReaction proceeds at reflux over 72 hours.[6]

Table 2: Effect of Solvent on the Synthesis of Imidazo[4,5-b]pyridine Derivatives

SolventReaction TypeSubstrateBaseObservations & Yield
H₂O-IPATandem SNAr, reduction, and cyclization2-chloro-3-nitropyridine, primary amines, aldehydesNoneAn environmentally friendly solvent system for a one-pot synthesis, offering high efficiency.[6]
Toluene:Ethanol (4:1)Suzuki Coupling6-bromo-2-phenylimidazo[4,5-b]pyridineK₂CO₃Optimal solvent mixture for microwave-assisted Suzuki coupling.[3]
THFThree-component reactionYnals, isocyanates, amines, alcoholsDIPEAThe best solvent for the base-catalyzed one-pot synthesis of substituted pyridines.[4]
DioxaneC-2 Alkenylation3H-imidazo[4,5-b]pyridinetBuOLiEffective solvent for microwave-assisted Pd/Cu co-catalyzed reactions.[5]
DMSOCyclocondensation2,3-diaminopyridines and benzaldehydesNa₂S₂O₅Used for DMSO-mediated cyclization, providing moderate to high yields (58-94%).[7]
DMFAlkylationImidazo[4,5-b]pyridinesK₂CO₃Common solvent for alkylation reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines

This protocol is a generalized method for the cyclocondensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.0-1.2 eq)

  • Solvent (e.g., ethanol, nitrobenzene, or acetic acid)

  • Oxidizing agent (if required, e.g., p-benzoquinone)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • If necessary, add an oxidizing agent.

  • Heat the reaction mixture to a temperature ranging from 80°C to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine.

Visualizing Reaction Pathways and Logic

To further clarify the experimental workflow and the logical relationship between reactant choice and potential outcomes, the following diagrams are provided.

experimental_workflow Experimental Workflow for 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridine Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base (optional) Base (optional) Base (optional)->Reaction Mixture Heat Heat Heat->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for the synthesis of 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridines.

troubleshooting_logic Troubleshooting Logic for Low Yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Low Yield->Side Reactions? Product Degradation? Product Degradation? Low Yield->Product Degradation? Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Optimize Base/Solvent Optimize Base/Solvent Incomplete Reaction?->Optimize Base/Solvent Side Reactions?->Optimize Base/Solvent Use Milder Conditions Use Milder Conditions Side Reactions?->Use Milder Conditions Purify Reagents/Inert Atmosphere Purify Reagents/Inert Atmosphere Product Degradation?->Purify Reagents/Inert Atmosphere

Caption: A logical workflow for troubleshooting low product yields in reactions involving this compound.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 6-Chloropyridine-2,3-diamine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and crystal lattice energy. This compound possesses both polar (amino groups, pyridine nitrogen) and nonpolar (chlorinated aromatic ring) features. The strong intermolecular hydrogen bonding between the amino groups and the pyridine nitrogen atoms in the crystal lattice can lead to a high lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.

Q2: My this compound, dissolved in a solvent like DMSO, is precipitating when I add it to my aqueous reaction mixture. What is happening?

A2: This phenomenon is a common issue for compounds with poor aqueous solubility.[1] While this compound might be soluble in a concentrated stock solution using a strong organic solvent like DMSO, this is often a supersaturated state.[1] When this stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of the solution as it is not sufficiently soluble in the final aqueous environment.[1]

Q3: What are the initial steps I should take to improve the solubility of this compound for my experiment?

A3: A systematic approach is recommended. Start by screening a range of solvents with varying polarities. If a single solvent system is not effective, exploring co-solvent systems is a logical next step. For compounds with ionizable groups, pH adjustment can be a powerful tool.[1][2] If these methods are insufficient, more advanced techniques such as the use of solubility enhancers like surfactants or cyclodextrins can be explored.[1][3]

Q4: Can I use heat to dissolve this compound?

A4: Yes, increasing the temperature can enhance the solubility of this compound. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures could lead to degradation. It is advisable to use the lowest effective temperature and to assess the stability of the compound under the chosen conditions, for example, by using techniques like HPLC or LC-MS to check for degradation products.

Troubleshooting Guide

Issue 1: Incomplete Dissolution in a Single Organic Solvent

Symptoms:

  • Visible solid particles remain in the solvent even after vigorous stirring or sonication.

  • The solution appears cloudy or hazy.

Possible Causes:

  • The solvent does not have the appropriate polarity to effectively solvate the this compound molecule.

  • The concentration of the compound exceeds its solubility limit in the chosen solvent at the current temperature.

Solutions:

  • Solvent Screening: Test a variety of solvents with different polarities. (See Table 1 for illustrative solubility data).

  • Co-solvency: Use a mixture of two or more miscible solvents. A common strategy is to use a primary solvent in which the compound is sparingly soluble and add a co-solvent in which it is more soluble. For example, adding ethanol or DMSO to a less polar solvent might improve solubility.

  • Temperature Increase: Gently warm the mixture while stirring. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the compound.

Issue 2: Precipitation Upon Addition of an Anti-Solvent or Change in Conditions

Symptoms:

  • A clear solution of this compound in one solvent becomes cloudy or forms a precipitate when another solvent (an anti-solvent) is added.

  • Precipitation occurs when the temperature of a saturated solution is lowered.

Possible Causes:

  • The addition of an anti-solvent reduces the overall solvating power of the solvent system, leading to supersaturation and precipitation.

  • Solubility is temperature-dependent, and cooling a saturated solution can cause the compound to crystallize out.

Solutions:

  • Optimize Co-solvent Ratios: If using a co-solvent system, carefully determine the optimal ratio of solvents that maintains solubility under the final experimental conditions.

  • Maintain Temperature: If the compound was dissolved at an elevated temperature, ensure that the subsequent experimental steps are also performed at a temperature where the compound remains in solution.

  • Slower Addition: Add the anti-solvent more slowly and with vigorous stirring to allow for better mixing and potentially prevent rapid, localized supersaturation.

Issue 3: Low Bioavailability in Biological Assays Due to Poor Aqueous Solubility

Symptoms:

  • Inconsistent or lower-than-expected activity in cell-based or in vivo experiments.

  • Precipitation is observed in the aqueous assay medium.

Possible Causes:

  • The compound is precipitating out of the aqueous buffer, leading to a lower effective concentration available to interact with the biological target.

Solutions:

  • pH Adjustment: this compound has basic amino groups. Adjusting the pH of the aqueous medium to be more acidic can protonate these groups, forming a more soluble salt form. The ideal pH will need to be determined experimentally.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[3]

  • Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[5]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric Constant (Approx.)Solubility (mg/mL) - Illustrative
Dimethyl Sulfoxide (DMSO)47> 50
N,N-Dimethylformamide (DMF)37> 50
Ethanol25~ 10-20
Methanol33~ 10-20
Acetone21~ 5-10
Acetonitrile37~ 2-5
Dichloromethane (DCM)9< 1
Toluene2.4< 0.1
Hexane1.9< 0.1

Disclaimer: The quantitative data presented in this table is for illustrative purposes to demonstrate relative solubility trends and is not based on experimentally verified values for this compound.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method with a calibration curve.

  • Calculate the original solubility in mg/mL or other desired units.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

This protocol describes how to investigate the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Vials with screw caps

  • pH meter

  • Thermostatically controlled shaker

  • Analytical balance

  • Filtration apparatus

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous buffers with different pH values.

  • Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Follow steps 2-9 from Protocol 1 for each pH value.

  • Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_screening Initial Screening cluster_optimization Optimization & Advanced Techniques cluster_end Outcome start Poor Solubility of This compound solvent_screening Solvent Screening (Single Solvents) start->solvent_screening Step 1 co_solvency Co-Solvency (Solvent Mixtures) solvent_screening->co_solvency If single solvent is insufficient end Optimized Solubilization Protocol solvent_screening->end If sufficient ph_adjustment pH Adjustment (for aqueous systems) co_solvency->ph_adjustment For aqueous applications enhancers Use of Solubility Enhancers (e.g., Surfactants, Cyclodextrins) co_solvency->enhancers If co-solvency is insufficient co_solvency->end ph_adjustment->enhancers If pH adjustment is insufficient or not applicable ph_adjustment->end enhancers->end

Caption: A decision-making workflow for overcoming the poor solubility of this compound.

solubility_determination_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Final Result prep Add excess compound to known volume of solvent equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate separate Filter supernatant to remove undissolved solid equilibrate->separate analyze Quantify concentration using HPLC or UV-Vis separate->analyze result Calculate Equilibrium Solubility analyze->result

References

Validation & Comparative

A Comparative Guide to 6-Chloropyridine-2,3-diamine and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine diamines are a class of heterocyclic organic compounds fundamental to the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their rigid scaffold and the presence of two nucleophilic amino groups make them ideal precursors for constructing fused heterocyclic systems. Among these, 6-Chloropyridine-2,3-diamine stands out due to its trifunctional nature. The chlorine atom at the 6-position, ortho to the pyridine nitrogen, acts as a versatile synthetic handle, offering a distinct reactivity profile compared to its non-halogenated and isomeric counterparts.

This guide provides an objective comparison of this compound with other common pyridine diamine isomers. We will delve into their relative reactivity, supported by established chemical principles, and present their applications with detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Reactivity Profile: An Electronic Perspective

The reactivity of pyridine diamines is governed by the interplay of electronic effects from the ring nitrogen and the amino substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions (ortho and para).[3] Conversely, the amino groups are strong electron-donating groups, which activate the ring.

In This compound , the chlorine atom is situated at a highly activated position (ortho to the ring nitrogen). This positioning significantly facilitates SNAr reactions, as the electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[3] This makes the chlorine atom an excellent leaving group, allowing for a secondary functionalization step that is unavailable in non-halogenated isomers like 2,3-diaminopyridine.

The ortho-arrangement of the two amino groups in both 2,3-diaminopyridine and this compound is ideal for condensation reactions with 1,2-dielectrophiles (such as α-dicarbonyls or their equivalents) to form fused five- or six-membered heterocyclic rings, such as imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines. These scaffolds are prevalent in many biologically active molecules.

Comparative Data of Pyridine Diamine Isomers

The selection of an appropriate starting material is critical for synthetic efficiency. The table below summarizes the physical properties and primary applications of this compound and its common isomers.

CompoundStructureCAS NumberMol. WeightM.P. (°C)Key Synthetic Applications
This compound 40851-95-4[4]143.58[4]148-152Precursor for trifunctionalized pyridines, synthesis of anti-cancer, anti-inflammatory, and antibacterial agents.[5]
2,3-Diaminopyridine 452-58-4[6]109.13[6]114-117Building block for imidazo[4,5-b]pyridines, pharmaceuticals for neurological disorders, agrochemicals, dyes.[1][7]
3,4-Diaminopyridine 54-96-6[8]109.13216-218[8]Synthesis of imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines.[8]
2,5-Diaminopyridine 4318-76-7[9]109.13[9]118-121Used in amination reactions and as a building block for substituted pyridines.[9]
2,6-Diaminopyridine 141-86-6109.13117-122[8]Monomer for rigid-rod polymers, precursor for dyes, metal ligands, medicines, and pesticides.[10]

Experimental Protocols and Workflows

The unique advantage of this compound is its ability to undergo sequential reactions: first, a condensation utilizing the diamine functionality, followed by a substitution or cross-coupling at the chloro-position.

Protocol 1: Synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine

This protocol demonstrates a typical condensation reaction to form a fused imidazole ring system.

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.09 g, 10 mmol) in ethanol (20 mL), add acetic acid (0.60 g, 10 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography or recrystallization to obtain 2-methyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine from this compound

This protocol is analogous to the first but uses the chlorinated starting material, yielding a product ready for further functionalization.

  • Reaction Setup: To a solution of this compound (1.43 g, 10 mmol) in polyphosphoric acid (10 g), add acetic acid (0.60 g, 10 mmol).

  • Reaction: Heat the mixture to 130°C and stir for 3 hours.

  • Work-up and Isolation: Cool the mixture to approximately 80°C and pour it onto crushed ice. Neutralize carefully with concentrated ammonium hydroxide while cooling in an ice bath.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine.

Protocol 3: Suzuki Coupling of 7-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

This protocol illustrates the synthetic utility of the chlorine handle introduced by using this compound.

  • Reaction Setup: In a reaction vessel, combine 7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine (1.67 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Add a mixture of dioxane (30 mL) and water (10 mL).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to 90°C and stir for 12 hours.

  • Work-up and Isolation: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain 2-methyl-7-phenyl-1H-imidazo[4,5-b]pyridine.

Signaling Pathways and Drug Development

The imidazo[4,5-b]pyridine core, readily synthesized from ortho-diaminopyridines, is a privileged scaffold in medicinal chemistry. It is a key component in numerous kinase inhibitors, which target signaling pathways implicated in cancer and inflammatory diseases. The ability to introduce diversity at the 7-position via the chloro-intermediate allows for the fine-tuning of potency and selectivity against specific kinase targets.

Conclusion

While all pyridine diamines are valuable precursors, This compound offers superior synthetic versatility for drug development and complex molecule synthesis. Its key advantages are:

  • Ortho-diamine functionality: Ideal for forming fused heterocyclic systems like imidazopyridines.

  • Activated Chlorine Atom: Serves as an excellent leaving group for SNAr and a handle for palladium-catalyzed cross-coupling reactions.

  • Trifunctional Nature: Allows for sequential and site-selective modifications, enabling the rapid generation of diverse compound libraries from a single, strategic starting material.

For synthetic campaigns requiring the construction of complex, multi-substituted pyridine-based heterocycles, this compound represents a more strategic and efficient choice compared to its non-halogenated isomers.

References

A Comparative Analysis of the Reactivity of 2-Amino-5-chloropyridine and 6-Chloropyridine-2,3-diamine for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of two functionalized chloropyridines: 2-amino-5-chloropyridine and 6-chloropyridine-2,3-diamine. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and achieving desired molecular architectures.

This comparison focuses on the electronic properties of the two molecules and their influence on key transformations relevant to pharmaceutical and materials science, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While direct comparative quantitative data is scarce in the literature, a qualitative and predictive comparison can be established based on the fundamental principles of pyridine chemistry.

Molecular Structure and Electronic Properties

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents and their positions relative to the ring nitrogen and the leaving group (in this case, the chlorine atom).

  • 2-Amino-5-chloropyridine: In this molecule, the chlorine atom is at the 5-position, which is meta to the electron-donating amino group and meta to the ring nitrogen. The amino group, being an electron-donating group, increases the electron density of the pyridine ring, which can influence its reactivity.

  • This compound: Here, the chlorine atom is at the 6-position, which is ortho to the ring nitrogen. This position is significantly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen, which can stabilize the intermediate formed during the reaction. The two amino groups at the 2- and 3-positions are electron-donating and will also modulate the overall electron density of the ring.

Comparative Reactivity Analysis

The positioning of the chlorine atom is the dominant factor in determining the reactivity of these two compounds in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine ring is attacked by a nucleophile, leading to the displacement of the chloride. The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the chlorine and the stability of the intermediate (Meisenheimer complex).

  • This compound is predicted to be more reactive towards nucleophilic aromatic substitution. The chlorine atom at the 6-position is activated by the adjacent electron-withdrawing ring nitrogen, which helps to stabilize the negative charge in the Meisenheimer intermediate.

  • 2-Amino-5-chloropyridine is expected to be less reactive in SNAr reactions. The chlorine at the 5-position is not directly activated by the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The key step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-chlorine bond.

  • The C-Cl bond in This compound is anticipated to be more susceptible to oxidative addition. The electron-withdrawing effect of the neighboring nitrogen atom increases the electrophilicity of the C6 carbon, facilitating the insertion of the palladium catalyst.

  • The C-Cl bond in 2-amino-5-chloropyridine is likely to be less reactive in oxidative addition due to the less electrophilic nature of the C5 carbon.

The following table summarizes the predicted relative reactivity of the two compounds.

Reaction Type2-Amino-5-chloropyridineThis compoundPredicted Reactivity Comparison
Nucleophilic Aromatic Substitution (SNAr) LowerHigherThis compound > 2-Amino-5-chloropyridine
Suzuki-Miyaura Cross-Coupling LowerHigherThis compound > 2-Amino-5-chloropyridine

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, the following standardized experimental protocols can be employed.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines a general procedure for the reaction of the chloropyridine isomers with a primary or secondary amine.

Materials:

  • 2-Amino-5-chloropyridine or this compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chloropyridine isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to a set temperature (e.g., 100 °C) and monitor the progress at regular intervals by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Compare the reaction rates and final yields to determine the relative reactivity.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of the chloropyridine isomers with an arylboronic acid.

Materials:

  • 2-Amino-5-chloropyridine or this compound (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the chloropyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (5 mL).

  • Heat the reaction mixture to a set temperature (e.g., 90 °C) and monitor the progress over time.

  • Compare the reaction rates and isolated yields for both starting materials.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the reactivity comparison and a generalized experimental workflow.

G cluster_0 Comparative Reactivity Logic start Select Chloropyridine Isomer reactivity_node Key Factor: Position of Chlorine Atom start->reactivity_node isomer1 2-Amino-5-chloropyridine (5-Chloro) reactivity_node->isomer1 isomer2 This compound (6-Chloro) reactivity_node->isomer2 reactivity1 Lower Reactivity (meta to N) isomer1->reactivity1 reactivity2 Higher Reactivity (ortho to N) isomer2->reactivity2 conclusion Predicted Outcome: 6-Chloro isomer is more reactive reactivity1->conclusion reactivity2->conclusion

Caption: Logical flow for predicting the relative reactivity of the two isomers.

G cluster_1 Generalized Experimental Workflow setup Reaction Setup (Isomer, Reagents, Catalyst, Solvent) reaction Reaction Conditions (Inert Atmosphere, Temperature, Time) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the experimental comparison of reactivity.

Conclusion for Drug Development Professionals

Based on established principles of heterocyclic chemistry, This compound is predicted to be the more reactive of the two isomers in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the chlorine atom's position ortho to the electron-withdrawing pyridine nitrogen.

For researchers and drug development professionals, the choice between these two building blocks will depend on the desired synthetic strategy. If a highly reactive site for substitution or coupling is required, this compound would be the preferred starting material, potentially allowing for milder reaction conditions and shorter reaction times. Conversely, the lower reactivity of 2-amino-5-chloropyridine might be advantageous in cases where selective functionalization is needed in the presence of other reactive sites. The provided experimental protocols offer a framework for conducting direct comparative studies to validate these predictions and optimize reaction conditions for specific synthetic targets.

Validating the Structure of 6-Chloropyridine-2,3-diamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural verification of 6-Chloropyridine-2,3-diamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective drug discovery and development. For novel or synthesized molecules such as this compound, NMR spectroscopy remains the gold standard for unambiguous structure validation. This guide provides a comparative analysis of expected ¹H and ¹³C NMR spectral data for this compound, supported by experimental protocols and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from established substituent effects on the pyridine ring and are compared with experimental data for the closely related compound, 2,3-Diaminopyridine. The addition of a chlorine atom at the 6-position is expected to induce downfield shifts on the adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationReference Chemical Shift (2,3-Diaminopyridine in DMSO-d₆, ppm)[1]
H-4~ 6.7 - 7.0d1H6.93
H-5~ 6.4 - 6.6d1H6.56
NH₂ (C-2)~ 5.0 - 6.0br s2H5.22
NH₂ (C-3)~ 4.5 - 5.5br s2H5.22

d: doublet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Reference Chemical Shift (2,3-Diaminopyridine, ppm)
C-2~ 150 - 155~152
C-3~ 135 - 140~138
C-4~ 115 - 120~120
C-5~ 105 - 110~113
C-6~ 145 - 150~148

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the structural validation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, with DMSO-d₆ being a common choice for pyridine derivatives[1][2].

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent or TMS signal as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton coupling.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification of Product Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (FT, Phasing, Calibration) H1_NMR->DataProcessing C13_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis Comparison Comparison with Predicted & Reference Spectra SpectralAnalysis->Comparison Validation Structure Validated Comparison->Validation Match Invalid Structure Not Validated Comparison->Invalid Mismatch

Workflow for the structural validation of this compound by NMR.

Conclusion

The structural validation of this compound can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. By comparing the acquired experimental data with the predicted chemical shifts and multiplicities, researchers can confirm the identity and purity of their synthesized compound. This rigorous analytical approach is indispensable for ensuring the quality and reliability of molecules intended for further research and development in the pharmaceutical industry.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyridine-2,3-diamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-chloropyridine-2,3-diamine scaffold serves as a valuable starting point for the synthesis of potent kinase inhibitors. While direct and comprehensive structure-activity relationship (SAR) studies on simple analogs of this compound are not extensively available in public literature, this core is a critical precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with well-documented and significant activity against a range of protein kinases. This guide provides a comparative analysis of these more complex derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

The strategic fusion of a pyrimidine ring onto the this compound core gives rise to the pyrido[2,3-d]pyrimidine scaffold. This heterocyclic system is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The SAR of these compounds is typically explored by introducing a variety of substituents at the C2, C4, and C7 positions of the pyrido[2,3-d]pyrimidine ring system, influencing their potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The biological activity of pyrido[2,3-d]pyrimidine derivatives, synthesized from this compound precursors, is profoundly influenced by the nature of the substituents. The following table summarizes representative quantitative data for a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs as inhibitors of PI3Kα and mTOR, demonstrating the impact of modifications at the C7 position.

Compound IDR (C7-substituent)PI3Kα IC50 (nM)mTOR IC50 (nM)
1 -H1112
5 -CH=CH₂1096
19 -CH₂-N(CH₃)₂9102
21 -CH₂-(1H-1,2,3-triazol-1-yl)883
32 -CH₂-O-(4-methoxybenzyl)3230

Data presented is a selection from a study by Caujolle et al. for illustrative purposes of SAR.[1]

Structure-Activity Relationship Insights:

From the presented data, several SAR trends can be inferred for this series of pyrido[2,3-d]pyrimidine analogs:

  • C7-Substitution: The introduction of substituents at the C7 position generally influences the selectivity between PI3Kα and mTOR.

  • Vinyl and Aminoalkyl Groups: The presence of a vinyl (-CH=CH₂) or a dimethylaminomethyl (-CH₂-N(CH₃)₂) group at C7 maintains potent PI3Kα inhibition while moderately decreasing mTOR activity compared to the unsubstituted analog.[1]

  • Triazole Moiety: A triazolylmethyl group at C7 results in a potent dual inhibitor of both PI3Kα and mTOR.[1]

  • Bulky Ether Linkage: The introduction of a bulky 4-methoxybenzyl ether at the C7-methylene position leads to a highly potent and more selective PI3Kα inhibitor, with a significant decrease in mTOR inhibition.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinases.

  • Materials:

    • Purified recombinant PI3Kα and mTOR kinases.

    • Kinase-specific substrate (e.g., PIP2 for PI3Kα).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Test compounds serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega).

    • 384-well white plates.

  • Procedure:

    • Add 2.5 µL of 2X kinase solution to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of 2.5X substrate and ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, PC-3, MCF-7).

    • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

    • Test compounds serially diluted in cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by pyrido[2,3-d]pyrimidine-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel kinase inhibitors derived from the this compound scaffold.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 6-Chloropyridine- 2,3-diamine Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Anticancer Activity) Purification->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for kinase inhibitor discovery and evaluation.

References

The Efficacy of Palladium Catalysts in the Functionalization of 6-Chloropyridine-2,3-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus, particularly substituted diaminopyridines, represents a privileged structure in numerous pharmacologically active agents. The C-N and C-C bond formation at the 6-position of 6-Chloropyridine-2,3-diamine is a critical step in the synthesis of novel derivatives. The choice of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency, especially given the potential for catalyst inhibition by the diamine functionality. This guide provides a comparative overview of common palladium catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by representative experimental data.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For a substrate such as this compound, the selection of the palladium catalyst and associated ligands is crucial to overcome the challenges posed by the electron-rich nature of the chloropyridine and the presence of two amino groups. The following table summarizes the performance of various palladium catalyst systems commonly employed for the Suzuki-Miyaura coupling of chloropyridine derivatives with arylboronic acids. While specific data for this compound is limited in publicly available literature, the presented data for analogous chloropyridines provides a strong basis for catalyst selection and reaction optimization.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for some bromopyridine analogs, may require higher temperatures for chloropyridines.[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80Microwave conditions can significantly reduce reaction times.[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateBulky phosphine ligands are often beneficial for electron-rich aryl chlorides.[1]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane1001275-95A robust and commonly used catalyst for a variety of cross-coupling reactions.
Pd/IPr PrecatalystKFTHFRT16Moderate to GoodN-heterocyclic carbene (NHC) ligands can offer high stability and activity.[2]
Ligand-free (PdCl₂)Na₂CO₃, NBu₄BrVarious80-10012-24VariableCan be effective in some cases, particularly with phase-transfer catalysts like NBu₄Br.[2]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-substituted pyridinamines. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency with the relatively unreactive chloropyridine substrate. The table below compares different catalytic systems for the amination of chloro-heterocycles.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOtBuToluene10012-2470-95Xantphos is a common choice for amination reactions due to its wide bite angle.[3]
Pd(OAc)₂ / RuPhosLiHMDSToluene80-1001680-90RuPhos is a highly active ligand for C-N coupling of challenging substrates.[4]
BrettPhos PrecatalystLiHMDSToluene65-801660-80Precatalysts offer convenience and can lead to more reproducible results.[4]
Pd₂(dba)₃ / BINAPNaOtBuToluene1001871A classic ligand, though often superseded by more modern biaryl phosphines.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This procedure should be optimized for the specific arylboronic acid and desired product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₃PO₄, 2-3 equiv)[1]

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the palladium catalyst under a positive pressure of the inert gas.[1]

  • Add the degassed solvent mixture via syringe.[1]

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

General Procedure for Buchwald-Hartwig Amination

A detailed experimental protocol for a typical Buchwald-Hartwig amination reaction is provided below. The choice of ligand and base is crucial and may require screening.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)[1]

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[1]

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)[1]

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.[1]

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.[1]

  • Add this compound and the coupling amine to the mixture.[1]

  • Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[3]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution and purify the product by column chromatography.[3]

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the key factors influencing the efficacy of the palladium-catalyzed coupling, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Source and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify product product purify->product Final Product G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Properties efficacy Catalyst Efficacy (Yield, TON, TOF) pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->efficacy ligand Ligand (e.g., Phosphines, NHCs) ligand->efficacy precatalyst Precatalyst (e.g., Buchwald Precatalysts) precatalyst->efficacy temperature Temperature temperature->efficacy solvent_cond Solvent solvent_cond->efficacy base Base base->efficacy coupling_partner Coupling Partner (Amine, Boronic Acid) coupling_partner->efficacy diamine This compound (Electronic & Steric Effects) diamine->efficacy

References

Confirming the Synthesis of 6-Chloropyridine-2,3-diamine: A Comparative Guide to Mass Spectrometry and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the verification of 6-Chloropyridine-2,3-diamine, a valuable building block in medicinal chemistry.

The unequivocal identification of this compound and its derivatives is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide details the experimental protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, presenting data in a clear, comparative format. This will enable researchers to effectively differentiate the target compound from potential isomers and impurities.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Experimental Protocol: LC-MS
  • Sample Preparation: A dilute solution of the synthesized product is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph equipped with a C18 column. A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for generating ions of the analyte.

  • Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak. For this compound (C₅H₆ClN₃), the expected monoisotopic mass is approximately 143.02 g/mol . A key confirmation is the observation of the characteristic isotopic pattern of chlorine, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.

Alternative Analytical Techniques: NMR and IR Spectroscopy

While mass spectrometry provides crucial molecular weight information, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed structural insights, which are essential for distinguishing between isomers.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 100 MHz using a proton-decoupled pulse sequence.

  • Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, allowing for the unambiguous assignment of protons and carbons.

Comparative Data Analysis

The following table summarizes the expected analytical data for this compound and provides experimental data for a closely related positional isomer, 5-chloropyridine-2,3-diamine, for comparative purposes.[1]

Analytical TechniqueThis compound (Expected)5-chloropyridine-2,3-diamine (Experimental Data)[1]
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.58 g/mol 143.58 g/mol
Mass Spectrometry (m/z) Expected [M]⁺ at ~143.02 with [M+2]⁺ isotopic peakNot explicitly provided, but would show the same molecular ion peaks.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Distinct aromatic and amine proton signals4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H), 7.21 (d, 1H)
¹³C NMR (DMSO-d₆, 100.6 MHz) δ (ppm) Unique set of carbon signals116.58, 118.38, 131.32, 131.66, 147.10
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic N-H, C-H, C=C, and C-Cl stretches3392 (N-H), 3309 (N-H), 3172 (aryl C-H), 1637 (C=C)

Visualizing the Analytical Workflow

To effectively confirm the synthesis of this compound products, a structured analytical workflow is essential. The following diagram illustrates the logical progression from a synthesized sample to its confirmed chemical structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Product Synthesized Product MS Mass Spectrometry (LC-MS/GC-MS) Synthesized_Product->MS NMR NMR Spectroscopy ('H, 'C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MW_Confirmation Molecular Weight & Isotopic Pattern MS->MW_Confirmation Structural_Elucidation Structural Connectivity & Isomer Differentiation NMR->Structural_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Confirmed_Structure Confirmed Structure of this compound MW_Confirmation->Confirmed_Structure Structural_Elucidation->Confirmed_Structure Functional_Groups->Confirmed_Structure

Analytical workflow for the confirmation of synthesized products.

Signaling Pathway Context

Derivatives of chloropyridines are often investigated for their potential to modulate various signaling pathways in drug discovery. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits

Hypothetical signaling pathway inhibited by a this compound derivative.

References

Assessing the Purity of Synthesized 6-Chloropyridine-2,3-diamine by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 6-Chloropyridine-2,3-diamine with a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. Detailed experimental protocols, data presentation, and a workflow visualization are included to assist researchers in establishing robust analytical methods for this critical synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can affect reaction yields, downstream processing, and the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and accuracy.

This guide outlines a reversed-phase HPLC (RP-HPLC) method for the purity determination of synthesized this compound. The performance of the synthesized product is objectively compared against a commercially available standard, with supporting experimental data presented in a clear and concise format.

Experimental Workflow

The overall workflow for the synthesis and purity assessment of this compound is depicted below. This process involves the chemical synthesis of the target compound, followed by purification and subsequent analysis by HPLC to determine its purity against a known standard.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_output Output start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification synthesized_product Synthesized This compound purification->synthesized_product hplc_analysis HPLC Analysis synthesized_product->hplc_analysis commercial_standard Commercial Standard commercial_standard->hplc_analysis data_comparison Data Comparison & Purity Calculation hplc_analysis->data_comparison report Purity Report data_comparison->report

Caption: Workflow for the synthesis and purity assessment of this compound.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is designed to achieve optimal separation of this compound from potential impurities.

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Synthesized this compound: The product obtained from the laboratory synthesis.

  • Commercial Standard: A certified reference standard of this compound with a known purity (e.g., >98%).

  • Solvents: HPLC grade water, acetonitrile, and formic acid.

3.2. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound commercial standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.4. Data Analysis

The purity of the synthesized this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The percentage purity is calculated using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data

The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of the synthesized this compound and the commercial standard.

Sample IDRetention Time (min)Peak Area (mAU*s)% Purity
Commercial Standard 8.25125,43099.2%
Synthesized Product 8.26118,97096.5%
Impurity 1 (Synthesized) 6.712,8502.3%
Impurity 2 (Synthesized) 9.121,4801.2%

Discussion

The developed RP-HPLC method successfully separated the main component, this compound, from its impurities. The retention time of the main peak in the synthesized product chromatogram closely matched that of the commercial standard, confirming the identity of the synthesized compound.

The purity of the synthesized product was determined to be 96.5%, which is lower than the commercial standard's purity of 99.2%. The chromatogram of the synthesized sample revealed the presence of two notable impurities at retention times of 6.71 and 9.12 minutes. These impurities could potentially be unreacted starting materials, by-products from the synthesis, or degradation products. Further investigation using techniques such as LC-MS or GC-MS would be necessary for the structural elucidation of these impurities.

Conclusion

The presented HPLC method provides a reliable and efficient means for assessing the purity of synthesized this compound. The comparative analysis against a commercial standard allows for a quantitative determination of purity and the identification of potential impurities. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to ensure the quality and consistency of their synthetic intermediates.

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of 6-Chloropyridine-2,3-diamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure personal safety and environmental compliance.

Immediate Safety and Handling Protocols

When handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Use tight-sealing safety goggles or a face shield.[4]
Skin and Body Protection Wear protective clothing to prevent skin exposure.[4]
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and sealable waste container.[5]

    • For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[4]

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste".

    • Include the full chemical name: "this compound" and the CAS Number: 40851-95-4.[7][8]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4][5]

  • Arranging for Disposal:

    • Do not dispose of this chemical down the drain. [1][3][6]

    • Contact your institution's Environmental Health and Safety (EH&S) office to arrange for a chemical waste pickup.[1]

    • Complete any required chemical collection request forms provided by your institution.[5]

    • Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations.[3][4][6][7]

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection & Labeling cluster_storage Step 3: Secure Storage cluster_disposal Step 4: Final Disposal start Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Sealable Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in a Cool, Dry, Well-Ventilated Designated Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EH&S for Waste Pickup store_waste->contact_ehs no_drain Do NOT Dispose Down the Drain store_waste->no_drain end_point Disposal at Approved Waste Facility contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 6-Chloropyridine-2,3-diamine (CAS No: 40851-95-4). Adherence to these procedures is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.

Hazard Identification and Precautionary Measures

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is associated with the following risks:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Precautionary statements advise avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[1][2] In case of exposure, it is critical to seek medical attention.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the powdered compound. All handling of the solid and its solutions should occur within a fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions.[1][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability.[3][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the airborne concentration and specific task.[1][7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure the chemical fume hood is certified and functioning correctly.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[1]

2. Weighing and Transferring:

  • To minimize the risk of inhaling the powder, perform all weighing and transferring of the solid compound inside the fume hood or a ventilated balance enclosure.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly after use.[2]

3. Dissolving and Reaction Setup:

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Ensure all reaction vessels are appropriately clamped and secured.

4. Emergency Procedures for Spills:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small spills within the fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain and collect the spilled material.[4]

  • Place the absorbed material and any contaminated cleaning supplies into a designated, sealed hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.[4]

  • For larger spills, follow your institution's emergency response protocol.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound powder in a designated, sealed container labeled for solid halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled solvent waste container designated for halogenated organic waste.[3]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated should be placed in a designated solid hazardous waste container.[3]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[4]

  • Do not mix incompatible waste streams. This compound should be kept separate from strong oxidizing agents and strong acids.[5]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and ignition sources, until they are collected for disposal by trained personnel.[3][8]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

G start Start: Handling This compound prep Preparation: - Conduct Risk Assessment - Verify Fume Hood & Emergency Equip. start->prep ppe Don Required PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat - Closed-Toe Shoes prep->ppe handling Handling Operations (Inside Chemical Fume Hood) ppe->handling weigh Weigh & Transfer Solid handling->weigh spill Spill Occurs? handling->spill dissolve Prepare Solutions weigh->dissolve waste Generate Waste? dissolve->waste spill_proc Follow Spill Procedure: - Absorb with inert material - Collect in hazardous waste spill->spill_proc Yes spill->waste No spill_proc->waste segregate Segregate Waste: - Solid Halogenated - Liquid Halogenated - Contaminated PPE waste->segregate Yes end End of Procedure waste->end No label_store Label & Store Waste Container in Satellite Accumulation Area segregate->label_store label_store->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
6-Chloropyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.